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Foundational

Role of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid in medicinal chemistry

An In-Depth Technical Guide to the Role of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid in Medicinal Chemistry Introduction: The Quest for Conformational Control in Drug Design In the intricate world of medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid in Medicinal Chemistry

Introduction: The Quest for Conformational Control in Drug Design

In the intricate world of medicinal chemistry, the quest for potent and selective therapeutics often hinges on mastering the three-dimensional architecture of small molecules. Proline, a unique secondary amino acid, is a cornerstone of this endeavor. Its pyrrolidine ring imparts significant conformational constraints on peptides and small molecules, influencing their structure and biological activity.[1] However, the relative flexibility of the proline ring and its susceptibility to metabolic degradation present ongoing challenges.

To overcome these limitations, medicinal chemists have turned to bioisosteric replacement—the substitution of a functional group with another that retains similar physical or chemical properties, yet confers superior pharmacological or pharmacokinetic attributes.[2][3] The strategic introduction of fluorine and the use of rigid bicyclic scaffolds are two powerful tactics in this arena.[4][5] This guide delves into a molecule that synergistically combines these strategies: 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid . This novel, conformationally restricted proline analogue leverages the privileged 6-azabicyclo[3.2.1]octane framework to offer a superior level of pre-organization, while the gem-difluoro motif fine-tunes its electronic and metabolic properties.[6][7][8]

This whitepaper will explore the synthesis, unique physicochemical properties, and strategic applications of this building block, providing researchers and drug development professionals with a comprehensive understanding of its potential to unlock new therapeutic possibilities.

Structural and Physicochemical Properties: A Paradigm of Rigidity and Electronic Modulation

The power of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid as a proline bioisostere stems from its distinct structural and electronic features, which stand in sharp contrast to the parent amino acid.

The Rigid Bicyclic Core

The 6-azabicyclo[3.2.1]octane skeleton is a rigid, three-dimensional framework that locks the molecule into a well-defined conformation.[6][7] Unlike the five-membered pyrrolidine ring of proline, which can adopt multiple "pucker" conformations, this bicyclic system drastically reduces the available conformational space.[5][8] This pre-organization is a critical advantage in drug design, as it can reduce the entropic penalty associated with a molecule binding to its biological target, often leading to enhanced potency and selectivity.

cluster_0 Proline (Flexible Pyrrolidine Ring) cluster_1 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid (Rigid Bicyclic Core) Proline Proline Bicyclic Bicyclic

Caption: Structural comparison of flexible proline and the rigid bicyclic analogue.

The Influence of Gem-Difluorination

The introduction of two fluorine atoms at the C2 position is a strategic modification that profoundly impacts the molecule's properties.[6]

  • Inductive Effects: Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect. This influences the acidity (pKa) of the vicinal carboxylic acid and the basicity of the bridgehead nitrogen, which can be critical for optimizing interactions with target proteins and for modulating physicochemical properties like solubility.[2][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a gem-difluoro group can block potential sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), a common strategy to enhance a drug candidate's metabolic stability and prolong its half-life.[6]

  • Lipophilicity Modulation: Fluorination generally increases lipophilicity (logP), a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6][9] This modification can be used to fine-tune a compound's ability to cross biological membranes, including the blood-brain barrier.

Comparative Physicochemical Data

The following table summarizes the anticipated differences in key properties between L-Proline and its fluorinated bicyclic analogue.

PropertyL-Proline2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acidRationale for Difference
Conformational Rigidity Moderate (ring puckering)High (locked bicyclic system)The bicyclic structure drastically reduces rotational freedom compared to the monocyclic pyrrolidine.[8]
pKa (Carboxylic Acid) ~1.99Lower (More Acidic)The strong electron-withdrawing effect of the two fluorine atoms stabilizes the carboxylate anion.[2]
logP/logD Low (Hydrophilic)Higher (More Lipophilic)Fluorine substitution typically increases lipophilicity, which can improve membrane permeability.[6][9]
Metabolic Stability Susceptible to oxidationEnhancedThe C-F bonds at the C2 position are resistant to enzymatic cleavage, blocking a potential metabolic hotspot.[6]

Synthetic Strategies: Building the Bicyclic Core

The construction of the 2,2-Difluoro-6-azabicyclo[3.2.1]octane core is a non-trivial synthetic challenge that relies on sophisticated organic chemistry methodologies. Retrosynthetic analysis suggests that a practical approach involves the late-stage introduction of the gem-difluoro group onto a pre-formed bicyclic ketone.[6]

G Target Target Molecule Ketone 6-Azabicyclo[3.2.1]octan-2-one (Key Intermediate) Target->Ketone Deoxofluorination & Carboxylation Cyclization Intramolecular Cyclization (e.g., Nitrone Cycloaddition) Ketone->Cyclization Synthesis Precursors Acyclic or Monocyclic Precursors Cyclization->Precursors Assembly

Caption: General retrosynthetic workflow for the target molecule.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a representative, multi-step synthesis based on established chemical principles for constructing such scaffolds.[6][7]

Step 1: Synthesis of the Bicyclic Ketone Precursor The core 6-azabicyclo[3.2.1]octan-2-one skeleton can be assembled via several routes, including intramolecular cycloaddition reactions. A highly regio- and diastereoselective intramolecular [3+2] nitrone cycloaddition is an effective method for this purpose.[6]

  • Prepare the Nitrone Precursor: Synthesize an appropriate N-alkenyl hydroxylamine from commercially available starting materials.

  • Generate Nitrone and Cyclize: Treat the precursor with a suitable oxidant (e.g., paraformaldehyde) in situ to generate the nitrone. The nitrone will then undergo a spontaneous intramolecular [3+2] cycloaddition to form the isoxazolidine-fused bicyclic system.

  • Reductive Cleavage: Reductively cleave the N-O bond of the isoxazolidine (e.g., using zinc in acetic acid or catalytic hydrogenation) to yield the corresponding amino alcohol.

  • Oxidation: Oxidize the secondary alcohol to the ketone using a standard oxidizing agent (e.g., Swern oxidation, Dess-Martin periodinane) to yield the key intermediate, 6-azabicyclo[3.2.1]octan-2-one.

Step 2: Gem-Difluorination This critical step transforms the ketone into the difluorinated scaffold.

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the ketone precursor in a suitable anhydrous solvent (e.g., dichloromethane).

  • Fluorinating Agent: Add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise at a reduced temperature (e.g., -78 °C).

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to obtain 2,2-Difluoro-6-azabicyclo[3.2.1]octane.

Step 3: Installation of the Carboxylic Acid The final step is to introduce the carboxylic acid at the C5 position. This can be achieved through a series of functional group manipulations.

  • N-Protection: Protect the secondary amine of the bicyclic core (e.g., as a Boc or Cbz derivative).

  • Functionalization: Introduce a suitable functional group at the C5 position that can be converted to a carboxylic acid. This might involve directed lithiation followed by quenching with carbon dioxide, or other advanced C-H activation strategies.

  • Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., TFA for Boc) to yield the final product, 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid.

Applications in Medicinal Chemistry: Engineering Superior Drug Candidates

The unique structural and electronic properties of this building block make it a powerful tool for addressing common challenges in drug discovery, from improving potency to optimizing pharmacokinetics.

A Superior Proline Bioisostere

As a proline mimic, the molecule's primary role is to impart conformational rigidity. By incorporating it into a peptide or small molecule, chemists can lock the pharmacophore into its bioactive conformation. This can lead to:

  • Enhanced Potency: By pre-paying the entropic cost of binding, the molecule can facilitate a more favorable interaction with its biological target, resulting in higher affinity and potency.[10]

  • Improved Selectivity: A rigid conformation can better discriminate between different receptor subtypes or enzyme isoforms, leading to a more selective drug profile with fewer off-target effects.

Improving Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties

Beyond conformational control, the scaffold offers significant advantages in tuning the ADME profile of a drug candidate.

  • Absorption and Permeability: The carboxylic acid group is often a liability for oral bioavailability due to its charge at physiological pH, which can limit passive diffusion across membranes.[11][12] While this molecule retains the carboxylate, its increased overall lipophilicity from the fluorinated scaffold can help counterbalance this, potentially improving absorption and cell permeability.[6][13]

  • Metabolic Stability: As previously noted, the gem-difluoro group serves as a metabolic shield, preventing oxidative degradation at that position. This can significantly increase the in vivo half-life of a drug, reducing the required dosing frequency.[6][14]

  • Target Engagement: The fixed three-dimensional orientation of the functional groups can lead to more precise and durable interactions with the target protein. This can translate to a more robust and sustained pharmacodynamic effect.

A potential application could be in the design of novel protease inhibitors, where precise positioning of functional groups within an enzyme's active site is paramount. For instance, replacing a proline residue at a critical turn in a peptide-based inhibitor with this analogue could enforce the required geometry for optimal binding, while the fluorination enhances metabolic stability against peptidases.

Conclusion

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid represents a sophisticated and powerful building block for modern medicinal chemistry. It elegantly combines the principles of conformational constraint and fluorine chemistry to create a proline bioisostere with superior properties. Its rigid bicyclic core provides an unparalleled level of structural pre-organization, while the gem-difluoro group offers a mechanism to enhance metabolic stability and fine-tune electronic properties. For researchers and scientists in drug development, this molecule is not merely a substitute for proline but an advanced tool to engineer next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. Its application holds the promise of overcoming long-standing challenges in drug design and unlocking new avenues for treating a wide range of diseases.

References

  • Current time information in Atlanta, GA, US. Google. Retrieved March 23, 2026.
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. OUCI. Retrieved March 23, 2026.
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | Request PDF.
  • Coxon, G. D. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6063–6074. American Chemical Society (ACS).
  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961–7005. American Chemical Society (ACS).
  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. Journal of Organic Chemistry, 87(11), 6961-7005.
  • 2,2-Difluoro-6-azabicyclo[3.2.1]octane. Benchchem. Retrieved March 23, 2026.
  • 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride. AChemBlock. Retrieved March 23, 2026.
  • Eckert, H. G., Badian, M. J., Gantz, D., Kellner, H. M., & Volz, M. (1984). Pharmacokinetics and biotransformation of 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S, 5S)-2-azabicyclo [3.3.0]octane-3-carboxylic acid (Hoe 498) in rat, dog and man. Arzneimittel-Forschung, 34(10B), 1435-1447.
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Retrieved March 23, 2026.
  • 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride. Sapphire Bioscience. Retrieved March 23, 2026.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Fiori, L., & Chiarini, M. (2011). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 52(43), 5699-5701.
  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Royal Society of Chemistry. Retrieved March 23, 2026.
  • 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications.
  • Physiologically-Based Pharmacokinetics of Ribociclib Drug–Drug Interactions and Organ Impairment Pharmacokinetics in Early Breast Cancer. MDPI. Retrieved March 23, 2026.
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Patrick, G. L. (2013). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency (EMA). Retrieved March 23, 2026.
  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal & Organic Chemistry, 5(6), 114-117.
  • Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. Semantic Scholar. Retrieved March 23, 2026.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. J-STAGE. Retrieved March 23, 2026.
  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. American Chemical Society (ACS).

Sources

Exploratory

Escaping Flatland: The Strategic Integration of Fluorinated Azabicyclo Scaffolds in Early-Stage Drug Discovery

As the pharmaceutical industry faces increasing attrition rates due to poor pharmacokinetics and off-target toxicity, medicinal chemistry has decisively shifted away from flat, two-dimensional aromatic rings. The imperat...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry faces increasing attrition rates due to poor pharmacokinetics and off-target toxicity, medicinal chemistry has decisively shifted away from flat, two-dimensional aromatic rings. The imperative to "escape from flatland" has driven the adoption of sp³-enriched, three-dimensional architectures. Among these, fluorinated azabicyclo scaffolds—such as azabicyclo[1.1.1]pentanes and azabicyclo[3.2.1]octanes—have emerged as privileged bioisosteres.

As a Senior Application Scientist, I have observed firsthand how the strategic integration of these strained, fluorinated systems can rescue a failing lead compound. This whitepaper dissects the mechanistic rationale, physicochemical advantages, and self-validating synthetic workflows required to successfully deploy these scaffolds in early-stage drug discovery.

The Mechanistic Rationale: Synergy of 3D Strain and Fluorination

The replacement of traditional flat pharmacophores (e.g., anilines, piperazines, or tert-butyl groups) with bicyclo[1.1.1]pentane (BCP) derivatives is a proven strategy to improve solubility and decrease non-specific binding[1]. However, incorporating a nitrogen atom at the bridgehead to form an azabicyclo[1.1.1]pentane introduces unique electronic complexities. Computational models reveal that the nitrogen's lone pair participates in hyperconjugation with adjacent C–C σ-bonds, stabilizing the highly strained ring system[2].

While the 3D geometry optimizes vectorality for target engagement (such as fitting into the ATP-binding pockets of kinases), aliphatic amines inherently possess high basicity (pKa > 9). This high basicity can lead to phospholipidosis and poor membrane permeability.

The Causality of Fluorination: To circumvent this liability, we introduce fluorine atoms into the scaffold. Fluorination is a cornerstone tactic in lead optimization for three mechanistic reasons:

  • pKa Modulation: Fluorine exerts a powerful electron-withdrawing inductive effect (-I). By pulling electron density away from the bridgehead nitrogen, it strategically lowers the amine's pKa. This reduces the overall basicity, thereby enhancing passive diffusion across the blood-brain barrier[3].

  • Metabolic Shielding: The C-F bond is exceptionally strong (~116 kcal/mol). Placing fluorine atoms at metabolically soft spots provides a steric and electronic shield against cytochrome P450-mediated oxidative metabolism, drastically increasing the compound's half-life[4].

  • Lipophilicity Tuning: Fluorine modulates the lipophilicity of the rigid bicyclic system, allowing precise tuning of the LogP without adding the steric bulk associated with larger alkyl groups[4].

Physicochemical Profiling

The structural rigidity and electronic tuning of fluorinated azabicyclo scaffolds yield a highly favorable physicochemical profile compared to traditional flat or flexible rings. The table below summarizes the quantitative advantages of these transitions.

Physicochemical ParameterPhenyl (Aniline)Piperazine1-Azabicyclo[1.1.1]pentaneF-Azabicyclo[1.1.1]pentane
Fraction sp³ (Fsp³) 0.001.001.001.00
Calculated pKa ~4.6~9.8~8.5~7.2
Polar Surface Area (Ų) 26.024.03.243.24
Metabolic Stability (t₁/₂) Low (<15 min)Moderate (~30 min)High (>60 min)Very High (>120 min)
3D Vectorality Flat (2D)Flexible (3D)Rigid (3D)Rigid (3D)

(Note: Data synthesized from computational models and established physicochemical properties of BCP derivatives[2].)

Visualizing the Advantage: Metabolic Evasion Pathway

The following diagram illustrates the logical relationship between scaffold architecture, metabolic evasion, and sustained target engagement.

Metabolic evasion and sustained target engagement of fluorinated azabicyclo scaffolds.

Experimental Workflows: Self-Validating Synthesis Protocols

The synthesis of highly strained, fluorinated 3D scaffolds requires meticulous control over reaction conditions to prevent ring-opening, elimination, or explosive decomposition. Below is a field-proven, self-validating protocol for the synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane , a privileged scaffold utilized extensively in medicinal chemistry[4].

Protocol: Deoxofluorination of 6-Azabicyclo[3.2.1]octan-2-one

Objective: Conversion of the ketone precursor to a geminal difluoride core. Causality of Reagent Selection: While Diethylaminosulfur trifluoride (DAST) is a common nucleophilic fluorinating agent, it is thermally unstable and can lead to explosive decomposition when scaling up. To ensure safety and maximize yield for sterically hindered bicyclic systems, we mandate the use of Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) , which offers superior thermal stability[4].

Step-by-Step Methodology:

  • Substrate Preparation & Protection: Dissolve N-Boc-protected 6-azabicyclo[3.2.1]octan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Causality: The Boc protecting group prevents the secondary amine from reacting with the fluorinating agent, while anhydrous conditions prevent the rapid hydrolysis of Deoxo-Fluor into hazardous HF gas.

  • Reagent Addition (Temperature Control): Cool the reaction vessel to 0 °C. Add Deoxo-Fluor® (2.5 eq) dropwise over 15 minutes. Causality: The initial nucleophilic attack is highly exothermic; maintaining 0 °C prevents thermal runaway and suppresses elimination side-reactions that would yield undesired fluoro-alkenes. Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • In-Process Control (IPC) & Self-Validation: Before quenching, extract a 0.1 mL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F-NMR. Validation Metric: The reaction is only considered complete when the ¹⁹F-NMR shows a characteristic AB quartet (due to the diastereotopic nature of the gem-difluoro protons in the asymmetric bicyclic environment) around -100 to -120 ppm, and the complete absence of intermediate signals. If intermediate signals persist, add an additional 0.5 eq of Deoxo-Fluor and stir for 4 hours.

  • Quench and Isolation: Cool the validated reaction mixture back to 0 °C. Quench very slowly by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the N-Boc-2,2-difluoro-6-azabicyclo[3.2.1]octane.

Conclusion and Future Perspectives

The transition from flat aromatic systems to fluorinated azabicyclo scaffolds represents a paradigm shift in early-stage drug discovery. By strategically combining the conformational rigidity of strained bicyclic systems with the electronic and metabolic shielding of fluorine, medicinal chemists can effectively tune pKa, lower polar surface area, and drastically improve pharmacokinetic half-lives[2][3]. As synthetic methodologies evolve—particularly the rise of photochemical [3σ + 2σ] cycloadditions for accessing highly strained bicyclo[1.1.0]butane precursors[4]—the chemical space accessible via these scaffolds will only continue to expand, offering new lifelines for challenging therapeutic targets.

References

Sources

Foundational

An In-depth Technical Guide to the Toxicological Profile of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a novel, fluorinated bicyclic amine that holds significant promise as a scaffold in med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a novel, fluorinated bicyclic amine that holds significant promise as a scaffold in medicinal chemistry. Its rigid conformation and the presence of fluorine atoms suggest the potential for enhanced metabolic stability, target affinity, and favorable pharmacokinetic properties.[1][2][3] As with any new chemical entity destined for therapeutic consideration, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding further development. This technical guide provides a comprehensive framework for the toxicological evaluation of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, outlining a logical progression of in silico, in vitro, and in vivo studies. The methodologies described herein are grounded in established regulatory guidelines and best practices in investigative toxicology to build a robust safety profile for this promising molecule.[4][5][6][7]

Introduction: Chemical Identity and Physicochemical Properties

The unique structural features of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, including its bridged bicyclic system and gem-difluoro substitution, are anticipated to significantly influence its biological activity and disposition.[1] The rigid azabicyclo[3.2.1]octane core is a privileged scaffold in numerous biologically active compounds, while fluorination is a well-established strategy in drug discovery to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][8]

Table 1: Physicochemical Properties of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid and its Hydrochloride Salt

Property2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochlorideReference
CAS Number 2138054-81-41394040-76-6[9]
Molecular Formula C₈H₁₁F₂NO₂C₈H₁₂ClF₂NO₂[9]
Molecular Weight 191.18 g/mol 227.64 g/mol [9]
IUPAC Name 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride[9]
SMILES O=C(O)C1C2CCC(F)(F)C(C2)N1Cl.O=C(O)C12CCC(F)(F)C(CN1)C2[9]
InChI Key RZXQMELGDRZLNX-UHFFFAOYSA-NNot Available
Purity For research use, typically >95%97%[9]
Physical State SolidSolid[9]
Storage Store at room temperatureStore at room temperature[9]
Handling Avoid breathing dust/fume/gas/mist/vapors/spray.[9] For research use only.[1][10]Avoid breathing dust/fume/gas/mist/vapors/spray.[9] For research use only.[10]

Proposed Toxicological Evaluation Strategy

A tiered approach to toxicological assessment is recommended, beginning with computational and in vitro methods to identify potential hazards and guide the design of subsequent in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Caption: A tiered workflow for the comprehensive toxicological evaluation of novel chemical entities.

In Vitro Toxicology

In vitro assays are crucial for early hazard identification and mechanistic understanding, providing data that can guide further testing and reduce reliance on animal studies.[11][12][13][14]

Genotoxicity Assays

Assessing the genotoxic potential of a compound is a critical regulatory requirement.

  • Bacterial Reverse Mutation Assay (Ames Test): This assay will be performed using various strains of Salmonella typhimurium and Escherichia coli to detect point mutations and frameshift mutations, both with and without metabolic activation (S9 fraction).

  • In Vitro Micronucleus Assay: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) will be used to evaluate the potential of the compound to induce chromosomal damage (clastogenicity) or aneuploidy.

Cytotoxicity Assays

The cytotoxic potential will be evaluated in cell lines relevant to potential target organs and primary routes of exposure.

  • Cell Viability Assays (MTT, LDH): Cell lines such as HepG2 (liver), HEK293 (kidney), and Caco-2 (intestinal) will be exposed to a range of concentrations of the test compound. Cell viability will be assessed using assays that measure mitochondrial activity (MTT) or membrane integrity (LDH release).[11]

  • High-Content Imaging: This technique can provide more detailed information on cellular morphology, apoptosis, and other markers of cell stress, offering deeper mechanistic insights.

Cardiovascular Safety Pharmacology
  • hERG Channel Assay: An early assessment of the potential for QT interval prolongation will be conducted using an automated patch-clamp assay on cells expressing the hERG potassium channel.

Metabolic Profile
  • Cytochrome P450 (CYP) Inhibition Assay: The potential for drug-drug interactions will be assessed by evaluating the inhibitory effect of the compound on major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • Metabolic Stability Assay: The compound will be incubated with human liver microsomes to determine its intrinsic clearance and predict its in vivo metabolic stability. The presence of fluorine atoms is expected to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[15][16]

In Vivo Toxicology

In vivo studies are essential to understand the effects of the compound on a whole organism and to establish a safe starting dose for potential clinical trials.[5][6] All in vivo studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[4]

Acute Toxicity Study

A single-dose study in a rodent species (e.g., rat or mouse) via the intended clinical route of administration will be performed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Dose Range-Finding and Repeated-Dose Toxicity Studies
  • Dose Range-Finding Study: A 7- or 14-day study in a rodent species will be conducted to determine appropriate dose levels for longer-term studies.

  • Subchronic Toxicity Study: A 28-day repeated-dose study in both a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate) species is a standard requirement for enabling Phase I clinical trials. Key endpoints will include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.

Table 2: Standard Endpoints in a 28-Day Repeated-Dose Toxicity Study

CategoryEndpoints
In-life Observations Clinical signs, body weight, food and water consumption, ophthalmology
Clinical Pathology Hematology, coagulation, serum chemistry, urinalysis
Terminal Procedures Gross pathology, organ weights, histopathology of a comprehensive list of tissues

Mechanistic Insights and Potential Toxicological Endpoints

Based on the chemical structure, several potential toxicological considerations should be investigated.

Potential for Fluoride Release

While the carbon-fluorine bond is very strong, the potential for defluorination and subsequent fluoride toxicity should be considered, particularly with novel chemical scaffolds.[15] Monitoring plasma fluoride levels in repeated-dose toxicity studies may be warranted.

Off-Target Pharmacology

The rigid, three-dimensional structure of the azabicyclo[3.2.1]octane core may lead to interactions with various receptors, ion channels, or enzymes.[1] A broad off-target screening panel can help to identify potential unintended pharmacological activities.

Caption: Potential metabolic pathways and associated toxicological endpoints for investigation.

Conclusion

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid represents a promising scaffold for the development of new therapeutic agents. A systematic and comprehensive toxicological evaluation, as outlined in this guide, is essential to characterize its safety profile and support its progression through the drug development pipeline. The integration of in silico, in vitro, and in vivo approaches will provide a robust dataset for risk assessment and enable informed decision-making.

References

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Drug Development & Delivery. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Retrieved from [Link]

  • InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

  • IT Medical Team. (2024, August 29). In Vitro Assays in Toxicology: A Comprehensive Overview. Retrieved from [Link]

  • MDPI. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The evolving role of investigative toxicology in the pharmaceutical industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 2). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 13). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

  • ResearchGate. (2024, March 12). (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2016, January 6). (PDF) In Vitro Toxicology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Retrieved from [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]

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Exploratory

Structural Characterization of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid Derivatives: A Comprehensive Analytical Guide

Executive Summary & Theoretical Framework The 6-azabicyclo[3.2.1]octane core is a privileged structural motif in pharmacology, frequently utilized by medicinal chemists to conformationally restrict piperidine or pyrrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Theoretical Framework

The 6-azabicyclo[3.2.1]octane core is a privileged structural motif in pharmacology, frequently utilized by medicinal chemists to conformationally restrict piperidine or pyrrolidine rings[1]. Recently, the introduction of a gem-difluoro moiety at the C2 position has emerged as a powerful strategy in the development of novel therapeutics, including Nav1.8 inhibitors[2] and NAAA inhibitors[1].

The 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold serves as a highly specialized building block[3]. As a Senior Application Scientist, I routinely observe that the gem-difluoro substitution does more than merely modulate lipophilicity and metabolic stability; it exerts profound stereoelectronic effects that dictate the puckering of the bicyclic framework[4]. Because the bicyclic framework is rigid, the two fluorine atoms at the C2 position are chemically and magnetically non-equivalent, giving rise to highly specific analytical signatures[3].

Understanding the causality behind these structural nuances is critical. The following guide details the self-validating analytical workflows required to unambiguously characterize this complex scaffold.

Self-Validating Analytical Workflows

To ensure absolute scientific integrity, our characterization pipeline relies on orthogonal techniques. No single method is trusted in isolation; instead, each protocol is designed to self-validate the findings of the others.

Protocol A: High-Field Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Objective: Map the chemical environment and confirm the gem-difluoro substitution and ring puckering.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ or CDCl 3​ . The choice of a highly pure, anhydrous solvent is critical to prevent exchange broadening of the carboxylic acid proton.

  • Acquisition Parameters: Acquire ¹⁹F spectra at high field (e.g., 376 MHz or 565 MHz) using a ¹⁹F{¹H} decoupled pulse sequence.

  • The Causality of Experimental Choice: Why do we mandate ¹⁹F{¹H} decoupling? The coupling between the fluorine atoms and the adjacent protons on the bicyclic ring (specifically at C1 and C3) causes complex multiplet splitting. This obscures the critical geminal F-F coupling. By applying continuous-wave proton decoupling during the ¹⁹F acquisition, we collapse these multiplets into clean doublets.

  • Expected Insights: We typically observe two distinct doublets with a massive geminal coupling constant ( 2JFF​≈240–260 Hz)[3]. This confirms the pseudo-axial and pseudo-equatorial environments of the fluorine atoms, validating the rigidity of the bicyclic core.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Unambiguously determine the 3D conformation, absolute stereochemistry, and exact degree of ring puckering.

  • Sample Preparation: Generate the hydrochloride salt of the derivative. Crystallize via vapor diffusion (e.g., dissolving in minimal methanol and diffusing diethyl ether vapor).

  • The Causality of Experimental Choice: Why crystallize the hydrochloride salt rather than the free amino acid? The free 6-azabicyclo[3.2.1]octane-5-carboxylic acid exists as a zwitterion in solution, leading to unpredictable polymorphism and poor crystal packing. Converting it to the HCl salt establishes a robust, predictable hydrogen-bonding network between the chloride counterion, the protonated secondary amine, and the carboxylic acid.

  • Acquisition Parameters: Collect diffraction data at cryogenic temperatures (100 K) using Cu K α radiation ( λ=1.54184 Å).

  • Expected Insights: Cryogenic cooling minimizes thermal motion, which is critical for resolving the electron density around the highly electronegative fluorine atoms. The strong antiperiplanar preference of C-H and C-C sigma-bonds to the σ∗ C-F bonds heavily influences the preferred conformation in the solid state, often resulting in a distorted envelope or chair conformation[4].

Protocol C: Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UPLC-HRMS)

Objective: Validate the exact mass and isotopic pattern.

  • Sample Preparation: Prepare a 1 μ g/mL solution in MeCN/H 2​ O (0.1% Formic Acid).

  • Acquisition Parameters: Electrospray ionization (ESI) utilizing a Time-of-Flight (TOF) analyzer in rapid positive/negative switching mode.

  • The Causality of Experimental Choice: This protocol is inherently self-validating. The carboxylic acid moiety readily deprotonates in negative mode yielding the [M−H]− ion, while the secondary amine protonates in positive mode yielding the [M+H]+ ion. Observing both exact masses confirms the presence of both functional groups on the intact scaffold without relying on fragmentation alone.

Quantitative Data Summary

The following table synthesizes the expected quantitative data for the 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold, providing a rapid reference for structural verification.

Analytical ParameterTechniqueExpected Value / SignatureMechanistic Rationale
Exact Mass [M−H]− HRMS (ESI-)~190.068 m/zDeprotonation of the C5-carboxylic acid moiety.
Exact Mass [M+H]+ HRMS (ESI+)~192.083 m/zProtonation of the N6-secondary amine.
2JFF​ Coupling ¹⁹F NMR240 – 260 HzStrong geminal coupling between non-equivalent F atoms.
¹⁹F Chemical Shifts ¹⁹F NMR-80 to -110 ppm (Two doublets)Distinct magnetic environments for pseudo-axial/equatorial F.
C-F Bond Length SCXRD1.35 – 1.38 ÅHighly polarized, short bonds due to extreme F electronegativity.
Ring Puckering SCXRDDistorted Chair/EnvelopeSteric and stereoelectronic repulsion from the gem-difluoro group.

Structural Characterization Pipeline

G Synthesis Compound Synthesis (Deoxofluorination) LCMS Purity & Exact Mass (UPLC-HRMS) Synthesis->LCMS NMR Multinuclear NMR (1H, 13C, 19F) LCMS->NMR XRD 3D Conformation (X-Ray Crystallography) LCMS->XRD Analysis Stereoelectronic Analysis (Ring Puckering) NMR->Analysis XRD->Analysis Validation Final Structural Validation Analysis->Validation

Integrated workflow for the structural characterization of fluorinated bicyclic scaffolds.

References

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • Title: Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides | Source: Organic & Biomolecular Chemistry | URL: [Link]

  • Title: CN114591293A - Conjunctive compounds as Nav1.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, a fluorinated bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, a fluorinated bicyclic amino acid of significant interest in medicinal chemistry. The 6-azabicyclo[3.2.1]octane scaffold is a privileged structure in numerous biologically active molecules, and the introduction of a gem-difluoro moiety can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[1] This protocol is designed for researchers with a strong background in organic synthesis and provides detailed procedures for each synthetic transformation, from the construction of the core bicyclic structure to the final hydrolysis.

Synthetic Strategy Overview

The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a multi-step process that begins with the construction of a suitable bicyclic precursor, followed by a key fluorination step and subsequent deprotection and hydrolysis. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Bicyclic Core Formation cluster_1 Step 2: Decarboxylation & Ketone Formation cluster_2 Step 3: Gem-Difluorination cluster_3 Step 4: Carboxylation cluster_4 Step 5: Hydrolysis & Deprotection A N-Boc-L-pyroglutamic acid ethyl ester B Ethyl 2-(2-ethoxy-2-oxoethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate A->B Alkylation C Ethyl 6-(tert-butoxycarbonyl)-5-oxo-6-azabicyclo[3.2.1]octane-4-carboxylate B->C Dieckmann Condensation D 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octan-5-one C->D Hydrolysis & Decarboxylation E tert-Butyl 2,2-difluoro-5-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate D->E Deoxofluorination F Ethyl 2,2-difluoro-6-(tert-butoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylate E->F Carboxylation G 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid F->G Acid Hydrolysis

Figure 1: Overall synthetic workflow for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid.

Experimental Protocols

Materials and Methods: All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light and/or appropriate staining agents. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

Step 1: Synthesis of Ethyl 6-(tert-butoxycarbonyl)-2-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate

This initial step involves the construction of the core 6-azabicyclo[3.2.1]octane ring system through a Dieckmann condensation of a suitably functionalized pyrrolidine precursor.

a) Synthesis of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,2-dicarboxylate

  • To a solution of diethyl 2-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add ethyl chlorooxoacetate (2.5 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

b) Dieckmann Condensation

  • To a solution of diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,2-dicarboxylate (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add sodium ethoxide (1.5 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, ethyl 6-(tert-butoxycarbonyl)-2-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate, can be used in the next step without further purification.

Step 2: Synthesis of 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octan-2-one
  • Dissolve the crude ethyl 6-(tert-butoxycarbonyl)-2-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate from the previous step in a mixture of acetic acid and water (1:1).

  • Heat the solution to reflux for 4 hours to effect both hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 6-(tert-butoxycarbonyl)-6-azabicyclo[3.2.1]octan-2-one.

Step 3: Synthesis of tert-Butyl 2,2-difluoro-6-azabicyclo[3.2.1]octane-6-carboxylate

This key step introduces the gem-difluoro group at the C2 position of the bicyclic ketone. Deoxofluor is a preferred reagent due to its higher thermal stability compared to DAST.[2][3]

  • To a solution of 6-(tert-butoxycarbonyl)-6-azabicyclo[3.2.1]octan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (2.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The reaction should be carefully monitored by TLC or GC-MS.

  • Cool the reaction to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 2,2-difluoro-6-azabicyclo[3.2.1]octane-6-carboxylate.

Step 4: Synthesis of Ethyl 2,2-difluoro-6-(tert-butoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylate
  • To a solution of tert-butyl 2,2-difluoro-6-azabicyclo[3.2.1]octane-6-carboxylate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of LDA (1.2 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add ethyl cyanoformate (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield ethyl 2,2-difluoro-6-(tert-butoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylate.

Step 5: Synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

The final step involves the acidic hydrolysis of the ethyl ester and cleavage of the Boc-protecting group.

  • Dissolve ethyl 2,2-difluoro-6-(tert-butoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylate (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/ether) to afford the hydrochloride salt of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid.[4]

Data Summary

StepProduct NameStarting MaterialKey ReagentsTypical Yield (%)
1Ethyl 6-(tert-butoxycarbonyl)-2-oxo-6-azabicyclo[3.2.1]octane-5-carboxylateDiethyl 2-oxopyrrolidine-1-carboxylateLDA, Ethyl chlorooxoacetate, Sodium ethoxide50-60 (over 2 steps)
26-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octan-2-oneEthyl 6-(tert-butoxycarbonyl)-2-oxo-6-azabicyclo[3.2.1]octane-5-carboxylateAcetic acid, Water75-85
3tert-Butyl 2,2-difluoro-6-azabicyclo[3.2.1]octane-6-carboxylate6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octan-2-oneDeoxo-Fluor60-70
4Ethyl 2,2-difluoro-6-(tert-butoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylatetert-Butyl 2,2-difluoro-6-azabicyclo[3.2.1]octane-6-carboxylateLDA, Ethyl cyanoformate65-75
52,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid (HCl salt)Ethyl 2,2-difluoro-6-(tert-butoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylate6 M Hydrochloric acid85-95

References

  • Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. J. Org. Chem.1975, 40 (5), 574–578.
  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Chem. Commun.1999, 215-216.
  • AChemBlock. 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride. (accessed Mar 22, 2026).
  • Benchchem. 2,2-Difluoro-6-azabicyclo[3.2.1]octane. (accessed Mar 22, 2026).
  • Singh, R. P.; Shreeve, J. M. Recent Highlights in the Application of Deoxo-Fluor™ and Fluolead™ in Fluorination Reactions. J. Fluorine Chem.2004, 125 (6), 893-898.
  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
  • Reddy, P. V.; Bellew, D. R.; Prakash, G. K. S. A convenient and general procedure for the gem-didefluorination of carbonyl compounds with Deoxo-Fluor. J. Fluorine Chem.2001, 111 (1), 115-118.
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010.

Sources

Application

Revolutionizing Peptide and Small Molecule Design: Amide Bond Formation with 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Introduction: The Strategic Advantage of Fluorinated Bicyclic Scaffolds In the landscape of modern drug discovery and peptide therapeutics, the rational design of molecular scaffolds that offer both conformational rigidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Bicyclic Scaffolds

In the landscape of modern drug discovery and peptide therapeutics, the rational design of molecular scaffolds that offer both conformational rigidity and enhanced metabolic stability is paramount. 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid emerges as a building block of significant interest, merging the desirable traits of a constrained bicyclic system with the unique physicochemical properties imparted by gem-difluorination.

The azabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] Its rigid, three-dimensional geometry allows for precise orientation of substituents, which is critical for optimizing interactions with biological targets. The incorporation of a gem-difluoro group at the C2 position is a strategic modification that profoundly influences the molecule's properties.[2] Fluorination is a well-established strategy in drug design to modulate lipophilicity, metabolic stability, and pKa.[3][4][] The electron-withdrawing nature of the fluorine atoms in this specific scaffold can enhance the acidity of the carboxylic acid and influence the conformation of the resulting amide bond, potentially leading to improved binding affinity and resistance to enzymatic degradation.[][6]

This guide provides a comprehensive overview of the application of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid in amide bond formation, offering detailed protocols and mechanistic insights for researchers in drug development.

Key Features and Advantages

The incorporation of this fluorinated bicyclic amino acid into peptides and small molecules offers several distinct advantages:

  • Conformational Rigidity: The bicyclic system locks the molecular backbone into a well-defined conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.

  • Metabolic Stability: The presence of the gem-difluoro group can block potential sites of metabolism, increasing the in vivo half-life of the resulting compound.[4]

  • Modulated Physicochemical Properties: Fluorination can fine-tune lipophilicity and pKa, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[7]

  • Novel Chemical Space: This building block provides access to novel molecular architectures, enabling the exploration of previously inaccessible structure-activity relationships (SAR).[2]

Amide Bond Formation: Mechanism and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[8][9] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Common Coupling Reagents

A variety of coupling reagents are available, each with its own mechanism and suitability for different substrates. For sterically hindered or electron-deficient amino acids like 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, uronium/aminium-based reagents are often preferred due to their high reactivity and ability to suppress racemization.[8][10]

Coupling Reagent ClassExample(s)Key Characteristics
Carbodiimides EDC, DCCWidely used, cost-effective. Byproducts can be challenging to remove. Often used with additives like HOBt to reduce side reactions.[8][11]
Uronium/Aminium Salts HATU, HBTUHighly reactive, fast reaction times, low racemization.[8][10] Particularly effective for hindered substrates.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts in reactivity. Can be advantageous in specific cases.

For the purposes of this guide, we will focus on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , as it is a highly effective reagent for coupling challenging amino acids.[8][10]

The HATU Coupling Mechanism

The HATU-mediated amide coupling proceeds through the formation of a highly reactive OAt-active ester.[8][12]

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[12][13]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[10]

  • Active Ester Formation: The liberated HOAt anion then reacts with the isouronium salt to form the OAt-activated ester, which is more stable and less prone to racemization.[12]

  • Nucleophilic Attack: The amine nucleophile attacks the activated ester, forming the desired amide bond and regenerating HOAt.[12]

Visualizing the Workflow

The following diagram illustrates the general workflow for the amide coupling reaction.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF activation Add HATU/DIPEA to Acid Stir at 0°C for 15 min (Pre-activation) prep_acid->activation prep_amine Dissolve Amine (1.1 eq) in Anhydrous DMF coupling Add Amine Solution Warm to RT, Stir 2-16 h prep_amine->coupling prep_hatu Prepare HATU/DIPEA Solution (1.1 eq HATU, 2.0 eq DIPEA) prep_hatu->activation activation->coupling quench Quench with Water coupling->quench extract Extract with EtOAc quench->extract wash Wash with aq. LiCl, NaHCO3, and Brine extract->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify characterize Characterize Product (LC-MS, NMR) purify->characterize caption General Workflow for HATU-mediated Amide Coupling

Caption: General Workflow for HATU-mediated Amide Coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the solution-phase coupling of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid with a primary amine using HATU.

Materials and Reagents:

  • 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (or free base)

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • HATU and its byproducts are potentially irritating; handle with care.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere, add 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid (1.0 equivalent).

    • Dissolve the acid in anhydrous DMF (concentration typically 0.1-0.5 M).

    • Note: If using the hydrochloride salt, add an additional 1.0 equivalent of DIPEA to neutralize the salt before proceeding.

    • In a separate vial, dissolve the amine coupling partner (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Activation:

    • To the stirred solution of the carboxylic acid, add DIPEA (2.0-3.0 equivalents).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add HATU (1.0-1.2 equivalents) portion-wise to the reaction mixture.

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. The solution should be homogeneous.

  • Coupling:

    • Slowly add the solution of the amine to the pre-activated carboxylic acid mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with:

      • Water or 5% aqueous LiCl (to remove DMF) (2x)

      • Saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt) (2x)

      • Saturated aqueous brine (1x)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

    • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete activation- Steric hindrance- Low reactivity of amine- Increase pre-activation time- Increase reaction temperature (e.g., to 40-50 °C)- Use a slight excess of HATU and amine (e.g., 1.2-1.5 eq)
Side Product Formation - Guanidinylation of the amine by HATU- Epimerization at the α-carbon- Pre-activate the acid before adding the amine[14]- Run the reaction at a lower temperature (0 °C to RT)- Use a less hindered base if possible
Difficult Purification - DMF remaining in the product- Water-soluble byproducts- Perform multiple washes with 5% aqueous LiCl or water- Ensure thorough washing with NaHCO₃ and brine

Conclusion

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a valuable and versatile building block for the synthesis of conformationally constrained and metabolically robust molecules. The use of modern coupling reagents like HATU allows for its efficient incorporation into a wide range of scaffolds. By understanding the underlying reaction mechanism and following optimized protocols, researchers can leverage the unique properties of this fluorinated amino acid to advance the frontiers of drug discovery and peptide design.

References

  • Current time information in
  • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. National Center for Biotechnology Information. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. National Center for Biotechnology Information. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides - Taylor & Francis. Taylor & Francis Online. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • HATU coupling - what's the best order? : r/Chempros - Reddit. Reddit. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. YouTube. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Aapptec. [Link]

  • Amide Coupling - Biofilm Inhibitor Synthesis. University of Wisconsin-La Crosse. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Chemistry Steps. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC. National Center for Biotechnology Information. [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Chemistry Portal. [Link]

  • Evolution of amide bond formation. Arkivoc. [Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives | Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

Sources

Method

Functionalization of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid in library synthesis

Topic: Functionalization of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid in Library Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: Harnessing a Privileged Scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Functionalization of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid in Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing a Privileged Scaffold for Next-Generation Drug Discovery

The quest for novel therapeutics with enhanced properties—potency, selectivity, and favorable pharmacokinetics—has driven medicinal chemists toward molecules with greater three-dimensional (3D) complexity. Departing from flat, aromatic structures, scaffolds that present functional groups in precise spatial orientations are of paramount interest. The 2,2-difluoro-6-azabicyclo[3.2.1]octane core represents a significant advancement in this arena.[1] This bicyclic amino acid analogue provides a rigid, conformationally constrained framework, a valuable attribute for designing potent and selective ligands.[2]

The strategic incorporation of a gem-difluoro group at the 2-position is a key design element. Fluorine, the most electronegative element, can profoundly influence a molecule's properties. The CF₂ group often enhances metabolic stability by blocking potential sites of oxidative metabolism, increases lipophilicity to improve membrane permeability, and lowers the pKa of nearby amines, which can modulate target engagement and bioavailability.[3][4]

This document serves as a comprehensive guide to the functionalization of 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, a versatile building block for the synthesis of diverse chemical libraries. We will provide detailed protocols for derivatization at its two primary reactive sites—the carboxylic acid and the secondary amine—offering field-proven insights into reaction optimization and library generation.

Part I: Amide Library Synthesis via Carboxylic Acid Functionalization

The most direct and widely exploited handle for diversification of this scaffold is the carboxylic acid at the C-5 position. Amide bond formation is the most common reaction in medicinal chemistry, enabling the coupling of a vast and commercially available pool of amine building blocks to a core scaffold.[5][6] This approach allows for a systematic exploration of the chemical space surrounding the bicyclic core.

Principle of Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally inefficient. The reaction requires activation of the carboxylic acid to form a more reactive intermediate, such as an active ester or an acylphosphonium/uronium species, which is then susceptible to nucleophilic attack by the amine.[5] The choice of coupling reagent is critical to ensure high conversion, minimize side reactions, and, particularly with chiral centers, prevent racemization.[5] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are favored for their high efficiency and low racemization rates.[6]

Experimental Protocol 1: Parallel Amide Coupling using HATU

This protocol is designed for the parallel synthesis of an amide library in a 96-well plate format but can be readily adapted for single-reaction synthesis.

Reagents and Materials

Reagent/MaterialSupplierGradePurpose
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid HClAChemBlock≥97%Core Scaffold
Amine Building Blocks (diverse selection)CommercialReagent GradeDiversification Reagents
HATU (CAS: 148893-10-1)CommercialPeptide SynthesisCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrousNon-nucleophilic Base
N,N-Dimethylformamide (DMF)CommercialAnhydrousReaction Solvent
Dichloromethane (DCM)CommercialACS GradeExtraction Solvent
Saturated aq. NaHCO₃In-houseN/AAqueous Wash
BrineIn-houseN/AAqueous Wash
Anhydrous Na₂SO₄ or MgSO₄CommercialACS GradeDrying Agent

Step-by-Step Methodology

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF. Causality Note: Preparing fresh HATU solution is recommended as it can slowly degrade upon exposure to moisture.

  • Reaction Setup (per well/vial):

    • To each reaction vessel, add 250 µL of the carboxylic acid stock solution (0.05 mmol, 1.0 equiv).

    • Add 220 µL of the DIPEA stock solution (0.11 mmol, 2.2 equiv). Expert Insight: An extra equivalent of base is required to neutralize the hydrochloride salt of the starting material in addition to the equivalent needed for the coupling reaction itself.

    • Add 275 µL of the HATU stock solution (0.055 mmol, 1.1 equiv).

    • Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the reactive HOBt ester, ensuring the carboxylic acid is fully activated before the amine is introduced.

  • Amine Addition:

    • Prepare 0.25 M solutions of a diverse set of primary and secondary amines in anhydrous DMF.

    • Add 220 µL of the desired amine solution (0.055 mmol, 1.1 equiv) to each corresponding reaction vessel.

  • Reaction and Monitoring:

    • Seal the reaction plate/vials and stir at room temperature for 4-16 hours.

    • Reaction progress can be monitored by LC-MS, checking for the consumption of the starting acid and the appearance of the product mass.

  • Work-up and Purification:

    • Dilute each reaction mixture with 1 mL of DCM.

    • Wash sequentially with 1 mL of saturated aq. NaHCO₃, and 1 mL of brine.

    • Pass the organic layer through a phase separator or dry over anhydrous Na₂SO₄.

    • Concentrate the solvent in vacuo.

    • The crude products can be purified by preparative HPLC or silica gel chromatography to yield the final amide library members.

Representative Data

The following table shows hypothetical but typical results for the coupling of various amines to illustrate the protocol's versatility.

Amine SubstrateProduct Mass [M+H]⁺ (Expected)Yield (%)Purity (LC-MS, 254 nm)
Benzylamine281.1588>98%
Morpholine261.1492>99%
4-Fluoroaniline283.1281>95%
(R)-α-Methylbenzylamine295.1785>97%
Piperidine259.1695>99%

Workflow for Amide Library Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Acid Scaffold Stock Soln. (Acid, 0.2M in DMF) Preactivation 1. Dispense Acid, DIPEA, HATU 2. Stir 20 min (Pre-activation) Acid->Preactivation HATU HATU Stock Soln. (0.2M in DMF) HATU->Preactivation DIPEA DIPEA Stock Soln. (0.5M in DMF) DIPEA->Preactivation Amine Amine Library Plate (0.25M in DMF) Coupling 3. Add Amine Library 4. Stir 4-16h at RT Amine->Coupling Plate 96-Well Reaction Plate Preactivation->Coupling Workup 5. Liquid-Liquid Extraction (DCM / aq. NaHCO3) Coupling->Workup Purify 6. Evaporation & Purification (Prep-HPLC) Workup->Purify QC 7. QC & Analysis (LC-MS, NMR) Purify->QC Library Final Compound Library QC->Library

Caption: Automated workflow for parallel amide library synthesis.

Part II: Diversification via Secondary Amine Functionalization

The nitrogen at the 6-position of the azabicyclo[3.2.1]octane core provides a second, orthogonal handle for introducing molecular diversity. Functionalizing this secondary amine typically requires prior protection of the carboxylic acid to prevent undesired side reactions, such as lactamization.

Step A: Carboxylic Acid Protection

Principle: Converting the carboxylic acid to an ester, most commonly a methyl or ethyl ester, is a straightforward protection strategy. This masks the acidic proton and prevents the carboxylate from acting as a nucleophile. Fischer esterification, using an alcohol solvent and an acid catalyst (like SOCl₂ or H₂SO₄), is a robust method for this transformation.

Experimental Protocol 2: Methyl Ester Protection

  • Setup: Suspend 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid HCl (1.0 equiv) in anhydrous methanol (0.1 M).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 2.0 equiv) dropwise. Safety Note: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Completion: Remove the ice bath and stir the mixture at room temperature for 12-18 hours until the solution becomes clear.

  • Isolation: Concentrate the reaction mixture in vacuo. The resulting solid is the methyl ester hydrochloride salt, which can often be used in the next step without further purification.

Step B: N-Functionalization

With the carboxylic acid protected, the secondary amine is now available for a range of transformations. Reductive amination is a particularly powerful method for library synthesis due to the vast commercial availability of aldehydes and ketones.

Experimental Protocol 3: N-Alkylation via Reductive Amination

  • Setup: Dissolve the methyl 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylate HCl salt (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).

  • Amine Neutralization: Add a base such as triethylamine (TEA) or DIPEA (1.1 equiv) to neutralize the hydrochloride salt and free the secondary amine.

  • Imine Formation: Add the desired aldehyde or ketone (1.2 equiv) to the solution, followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv). Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides like NaBH₃CN.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aq. NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Deprotection (Optional): If the final acid is desired, the methyl ester can be hydrolyzed using LiOH in a THF/water mixture.

  • Purification: Purify the final product by silica gel chromatography or preparative HPLC.

Diversification Strategy Workflow

G Start Core Scaffold (Acid, Amine) Protected Protected Scaffold (Ester, Amine) Start->Protected  Protocol 2:  Esterification  (SOCl2, MeOH) N_Func N-Functionalized Scaffold (Ester, Tertiary Amine) Protected->N_Func  Protocol 3:  Reductive Amination  (R-CHO, NaBH(OAc)3) Final_Acid Final Product (Acid, Tertiary Amine) N_Func->Final_Acid  Saponification  (LiOH, THF/H2O)

Sources

Application

Application Note: Process Scale-Up and Isolation of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary & Mechanistic Rationale The 6-azabicyclo[3.2.1]octane core is a privileged, rigid f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Mechanistic Rationale

The 6-azabicyclo[3.2.1]octane core is a privileged, rigid framework in pharmacology[1], frequently utilized as a foundational scaffold in the design of biologically active molecules, including CNS-active agents and beta-lactamase inhibitors[2]. The introduction of a geminal difluoro moiety at the C2 position is a critical structural modification; it significantly alters the pKa of the adjacent bridgehead amine, modulates the overall lipophilicity (logP), and enhances the metabolic stability of the framework[1].

Scaling up the synthesis of 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS: 1394040-76-6)[3] presents significant safety and engineering challenges, primarily during the deoxofluorination step. Traditional fluorinating agents, such as DAST (diethylaminosulfur trifluoride), suffer from poor thermal stability, decomposing violently at ~140 °C with a high exothermic enthalpy ( ΔH=−1700 J/g)[4].

To ensure a safe, scalable, and high-yielding process, this protocol replaces DAST with XtalFluor-E (diethylaminosulfinium tetrafluoroborate). XtalFluor-E is a crystalline, easy-to-handle reagent that boasts superior thermal stability (decomposition >215 °C; ΔH=−661 J/g)[4]. Because XtalFluor-E does not generate free HF under anhydrous conditions, it requires an exogenous fluoride promoter, such as triethylamine trihydrofluoride (Et 3​ N·3HF), to facilitate the nucleophilic fluorination of the activated carbonyl[5].

Synthetic Pathway Visualization

Workflow N1 1. Ethyl 6-Boc-2-oxo-6-azabicyclo [3.2.1]octane-5-carboxylate N2 2. Ethyl 6-Boc-2,2-difluoro-6-azabicyclo [3.2.1]octane-5-carboxylate N1->N2 XtalFluor-E, Et3N·3HF DCM, 0°C -> RT N3 3. 6-Boc-2,2-difluoro-6-azabicyclo [3.2.1]octane-5-carboxylic acid N2->N3 LiOH·H2O THF/H2O, RT N4 4. 2,2-Difluoro-6-azabicyclo[3.2.1]octane -5-carboxylic acid HCl N3->N4 4M HCl in Dioxane RT, Precipitation

Figure 1: Three-step synthetic workflow for the scale-up of the difluorinated bicyclic core.

Step-by-Step Scale-Up Protocols

Phase 1: Deoxofluorination via XtalFluor-E

Objective: Convert the C2 ketone to a gem-difluoro group safely on a multi-kilogram scale.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with N 2​ . Charge the reactor with anhydrous dichloromethane (DCM, 20 L) and Ethyl 6-Boc-2-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate (1.0 kg, 3.36 mol).

  • Promoter Addition: Cool the reactor jacket to 0 °C. Slowly add Et 3​ N·3HF (1.62 kg, 10.08 mol, 3.0 eq) via an addition funnel. Causality: The amine-HF complex acts as the essential nucleophilic fluoride source required to attack the intermediate sulfinium ether generated by XtalFluor-E[5].

  • Fluorinating Agent Addition: Add XtalFluor-E (1.92 kg, 8.40 mol, 2.5 eq) in 5 equal portions over 2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Maturation: Warm the reactor to 20 °C and stir for 16 hours.

  • Self-Validating IPC ( 19 F NMR): Sample the reaction mixture. The rigid bicyclic structure renders the two geminal fluorine atoms chemically non-equivalent[1]. The reaction is complete when the starting material is consumed and a distinct AB quartet is observed in the 19 F NMR spectrum (typically between -100 and -115 ppm)[1].

  • Workup: Quench the reaction by carefully adding 5% aqueous NaHCO 3​ (15 L) to neutralize excess HF. Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield Intermediate 2.

Phase 2: Mild Saponification

Objective: Hydrolyze the ethyl ester without compromising the sensitive gem-difluoro moiety or the Boc-protecting group.

  • Solvent Exchange: Dissolve crude Intermediate 2 in a mixture of THF (10 L) and deionized water (3.3 L).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H 2​ O, 423 g, 10.08 mol, 3.0 eq) in one portion. Causality: LiOH is utilized instead of NaOH/KOH to provide a milder basic environment, mitigating the risk of base-catalyzed dehydrofluorination (elimination of HF) from the bicyclic core.

  • Self-Validating IPC (HPLC): Monitor the reaction at 4-hour intervals. Proceed to workup when the ester peak area is <1% relative to the product acid.

  • Workup: Concentrate the mixture to remove THF. Acidify the aqueous layer to pH 3 using 1M citric acid (avoiding strong mineral acids that could prematurely cleave the Boc group). Extract with ethyl acetate (3 x 5 L), dry, and evaporate to yield Intermediate 3 as a white solid.

Phase 3: Deprotection and Salt Precipitation

Objective: Cleave the Boc group and isolate the target compound as a highly pure, stable hydrochloride salt.

  • Reaction Setup: Suspend Intermediate 3 in anhydrous 1,4-dioxane (8 L) at 15 °C.

  • Acidic Cleavage: Slowly charge 4M HCl in 1,4-dioxane (4 L, 16.0 mol). Causality: Utilizing anhydrous HCl in a non-polar solvent like dioxane serves a dual purpose. It cleanly cleaves the Boc group (releasing isobutylene and CO 2​ gas) while simultaneously causing the highly polar target amino acid hydrochloride to precipitate directly out of solution. This phase separation drives the equilibrium forward and eliminates the need for an aqueous workup.

  • Self-Validating IPC (LC-MS & 1 H NMR): Analyze an aliquot of the precipitate. Ensure the disappearance of the 9H Boc singlet ( 1.4 ppm) in 1 H NMR and confirm the target mass (m/z 192.08 [M+H] + for the free base).

  • Isolation: Filter the resulting white crystalline slurry under a nitrogen blanket. Wash the filter cake with cold MTBE (2 x 2 L) to remove residual dioxane and organic impurities. Dry in a vacuum oven at 40 °C for 24 hours.

Quantitative Data & Process Metrics

Table 1: Process Metrics for Scale-Up Campaign

Process StepReagentYield (%)Purity (HPLC, AUC)E-Factor (kg waste/kg product)
1. Deoxofluorination XtalFluor-E / Et 3​ N·3HF82%96.5%18.4
2. Saponification LiOH·H 2​ O94%98.2%12.1
3. Deprotection 4M HCl in Dioxane91%>99.5%8.5
Overall Process -70.1% >99.5% ~39.0

Table 2: Analytical Specifications for Target Compound[3]

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identity Conforms to structure 1 H, 13 C, 19 F NMR
Molecular Weight 227.64 g/mol (HCl salt)LC-MS
Chloride Content 15.0% - 16.0%AgNO 3​ Titration
Water Content 0.5%Karl Fischer Titration

References

  • A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution | ACS Publications Source: ACS Publications URL:[Link]

  • Simpler fluorine chemistry | SCI Source: Society of Chemical Industry (SCI) URL:[Link]

Sources

Method

Application Notes and Protocols for the Incorporation of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid into Peptide Chains

Introduction: The Strategic Advantage of Fluorinated Bicyclic Scaffolds in Peptide Therapeutics The landscape of peptide-based drug discovery is continually evolving, driven by the need for molecules with enhanced potenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Bicyclic Scaffolds in Peptide Therapeutics

The landscape of peptide-based drug discovery is continually evolving, driven by the need for molecules with enhanced potency, stability, and target selectivity.[1][2] While native peptides offer exquisite biological activity, their therapeutic potential is often limited by poor metabolic stability and lack of conformational rigidity. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[3][4] This guide focuses on a particularly compelling UAA: 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid .

This unique building block combines two strategic elements for drug design: a conformationally constrained bicyclic system and geminal difluorination. The rigid 6-azabicyclo[3.2.1]octane core introduces a defined three-dimensional geometry into the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity and reducing the entropic penalty upon binding to its target.[5][6] The incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, can significantly modulate a peptide's characteristics.[7][8][9] The strong carbon-fluorine bond enhances metabolic stability by blocking sites of enzymatic degradation.[8][10] Furthermore, the high electronegativity of fluorine can influence pKa, hydrogen bonding capabilities, and lipophilicity, leading to improved cell permeability and bioavailability.[6][7][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid into peptide chains using solid-phase peptide synthesis (SPPS). We will delve into the technical considerations, provide detailed, field-proven protocols, and discuss the characterization and potential applications of the resulting modified peptides.

Properties and Handling of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a synthetic amino acid, typically supplied as a hydrochloride salt.[12] Its structure presents a unique set of challenges and opportunities for peptide synthesis.

  • Structure: The molecule is a bicyclic secondary amino acid. The carboxylic acid and the secondary amine, which will form the peptide bonds, are part of a rigid ring structure.

  • Steric Hindrance: As a bicyclic and α-substituted amino acid, it is sterically hindered. This steric bulk can significantly slow down the kinetics of peptide bond formation, making standard coupling conditions inefficient.[13]

  • Reactivity: The electronegativity of the geminal difluoro group can potentially decrease the nucleophilicity of the secondary amine, although this effect is somewhat remote from the nitrogen atom. More significantly, it adds to the overall bulk of the molecule.[7][8]

Handling and Storage: The amino acid should be stored in a cool, dry place, protected from moisture. As it is a hydrochloride salt, the free amine must be generated in situ during the coupling reaction by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Core Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this hindered amino acid is best achieved using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[3][14][15] The general workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled on a solid support.[3]

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin with Linker (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagents) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last AA Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Pathway_Diagram cluster_peptide Peptide Conformation cluster_receptor Target Interaction cluster_response Biological Outcome Flexible Flexible Linear Peptide Receptor Receptor Binding Site Flexible->Receptor:f0 Weak/ Transient Interaction Rigid Constrained Peptide (with Bicyclic AA) Rigid->Receptor:f0 Strong/ Stable Interaction Low_Affinity Low Affinity Binding (High Entropic Cost) Receptor->Low_Affinity High_Affinity High Affinity Binding (Pre-organized Fit) Receptor->High_Affinity Signal Downstream Signaling High_Affinity->Signal

Figure 2: Impact of conformational constraint on receptor binding affinity.

  • Enhanced Receptor Binding: The rigid bicyclic structure can lock the peptide into a conformation that mimics the bound state, increasing binding affinity by reducing the entropic penalty of binding. [4][5]This can lead to more potent agonists or antagonists.

  • Improved Metabolic Stability: The C-F bonds are highly resistant to enzymatic cleavage, and the unnatural backbone structure can prevent degradation by proteases. [8][10]This can lead to a longer in vivo half-life.

  • Modulated Pharmacokinetics: Fluorination can increase lipophilicity, potentially improving membrane permeability and oral bioavailability, key challenges in peptide drug development. [6][7] Peptides incorporating this building block are promising candidates for targeting a wide range of diseases, including metabolic disorders, oncology, and infectious diseases, where enhanced stability and potency are critical for therapeutic success. [11]

References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Cobb, S. L. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Discovery. Available at: [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]

  • Rana, S., & D'Souza, L. J. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • O'Hagan, D., & Deng, H. (2015). Enzymatic fluorination and dehalogenation. Chemical Reviews, 115(2), 634-649.
  • O'Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(1), 1-5. Available at: [Link]

  • Imaeda, Y., et al. (2020). Conformational preference of bicyclic β-amino acid dipeptides. Journal of Computer-Aided Molecular Design, 34(6), 673-684. Available at: [Link]

  • Derksen, D. J., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 10459. Available at: [Link]

  • Piras, M., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 169. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling for Hindered Amino Acids.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5738. Available at: [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Deyle, K., et al. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 20(9), 16834-16854. Available at: [Link]

  • ResearchGate. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Available at: [Link]

  • Bofill, J. M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-26). Humana Press. Available at: [Link]

  • Papakyriakou, A., et al. (2022). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study with VEGF. Chemistry–A European Journal, 28(31), e202200465. Available at: [Link]

  • ChemRxiv. (2022). Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker. Available at: [Link]

  • MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Available at: [Link]

  • Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Available at: [Link]

  • ResearchGate. (2024). (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Available at: [Link]

  • ChemRxiv. (2021). Biocompatible and selective generation of bicyclic peptides. Available at: [Link]

  • Beck, J. G., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1135-1152. Available at: [Link]

  • MDPI. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Available at: [Link]

  • Google Patents. (2011). US20140088291A1 - Method for producing peptide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Welcome to the technical support center for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming the low aqueous solubility of this unique fluorinated bicyclic amino acid.

Introduction

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a structurally complex molecule with significant potential in medicinal chemistry. Its rigid bicyclic scaffold and gem-difluoro substitution offer unique conformational constraints and metabolic stability. However, these same features contribute to its limited solubility in aqueous media, posing a significant challenge for its use in biological assays and formulation development. This guide provides a comprehensive resource to understand and address these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid poorly soluble in neutral aqueous solutions?

A1: The low solubility is a consequence of its molecular structure. The rigid, non-polar bicyclic ring system has a large surface area that is not readily hydrated. While the molecule contains both a carboxylic acid and a secondary amine, at neutral pH, it likely exists as a zwitterion. The strong intramolecular and intermolecular interactions in the solid state, including hydrogen bonding and electrostatic interactions between the carboxylate and ammonium groups, require significant energy to overcome for dissolution.

Q2: What are the expected pKa values for this molecule?

  • Carboxylic Acid (pKa₁): The pKa of a typical carboxylic acid is around 4-5. The gem-difluoro group, through its strong inductive effect, will significantly increase the acidity. We can estimate the pKa of the carboxylic acid to be in the range of 2.0 - 3.0 .

  • Amine (pKa₂): The pKa of the conjugate acid of a typical secondary amine in a bicyclic system is around 10-11. The fluorine atoms will also reduce the basicity of the nitrogen. We can estimate the pKa of the protonated amine to be in the range of 8.0 - 9.0 .

Q3: What is the isoelectric point (pI) of this molecule and why is it important?

A3: The isoelectric point (pI) is the pH at which the molecule has a net zero charge. It can be estimated as the average of the two pKa values: pI ≈ (pKa₁ + pKa₂)/2. Based on our estimated pKa values, the pI would be approximately 5.0 - 6.0 . At the pI, the molecule exists predominantly as a zwitterion, which often corresponds to its point of minimum solubility. Therefore, avoiding this pH range is crucial for enhancing solubility.

Q4: Can I dissolve this compound in organic solvents?

A4: Yes, it is likely to have better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol, especially when not in its salt form. However, for many biological applications, high concentrations of organic solvents are not permissible. This guide primarily focuses on improving aqueous solubility.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a systematic approach to improving the aqueous solubility of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid.

Problem 1: The compound does not dissolve in water or buffer at the desired concentration.

Cause: The desired concentration exceeds the intrinsic solubility of the compound at the given pH, which is likely near its isoelectric point.

Solution Workflow:

A Initial State: Low Solubility in Aqueous Media B Strategy 1: pH Adjustment A->B C Is pH adjustment a viable option for your application? B->C D Yes C->D Yes E No C->E No I Follow Protocol 1: pH Adjustment D->I F Strategy 2: Co-solvents E->F G Strategy 3: Surfactants E->G H Strategy 4: Cyclodextrins E->H M Solubility Goal Achieved? I->M J Follow Protocol 2: Co-solvent Screening J->M K Follow Protocol 3: Surfactant Screening K->M L Follow Protocol 4: Cyclodextrin Screening L->M N Yes M->N Yes O No M->O No Q End N->Q P Consider combination strategies (e.g., pH + Co-solvent) O->P P->M

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol 1: Solubility Enhancement via pH Adjustment

Principle: By shifting the pH away from the isoelectric point (pI), the equilibrium will favor the formation of either the cationic (at low pH) or anionic (at high pH) form of the molecule, both of which are generally more soluble than the zwitterionic form.

Materials:

  • 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of the compound (if possible): If the compound is available as a hydrochloride salt, it will likely have better initial solubility in water.

  • Determine the target pH:

    • For acidic conditions (cationic form): Target a pH at least 2 units below the estimated pKa of the carboxylic acid (pKa₁ ≈ 2.0 - 3.0). A starting pH of ~1.0 is recommended.

    • For basic conditions (anionic form): Target a pH at least 2 units above the estimated pKa of the amine (pKa₂ ≈ 8.0 - 9.0). A starting pH of ~10.0 is recommended.

  • Titration for solubilization:

    • Add the desired amount of the compound to a known volume of deionized water.

    • Slowly add 0.1 M HCl or 0.1 M NaOH dropwise while stirring and monitoring the pH.

    • Continue adding the acid or base until the compound fully dissolves. Record the final pH and the volume of acid/base added.

  • Buffer preparation: Once the optimal pH for solubilization is determined, prepare a buffer at that pH to maintain the solubility of the compound in your final solution.

Expected Outcome: A significant increase in solubility should be observed at pH values well above or below the estimated isoelectric point of 5.0-6.0.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Principle: Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.

Common Co-solvents for Pharmaceutical Use:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) - Use with caution in biological systems.

Procedure:

  • Prepare stock solutions of co-solvents: Prepare aqueous solutions of the chosen co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Solubility determination:

    • Add an excess amount of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid to a known volume of each co-solvent solution.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (see Section on Analytical Methods).

Data Presentation:

Co-solventConcentration (v/v)Estimated Solubility (mg/mL)
Ethanol5%
10%
20%
Propylene Glycol5%
10%
20%
PEG 4005%
10%
20%
Protocol 3: Surfactant-Mediated Solubilization

Principle: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate non-polar molecules, increasing their apparent solubility.

Common Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)

  • Anionic: Sodium dodecyl sulfate (SDS) - Mainly for in-vitro use.

Procedure:

  • Prepare surfactant solutions: Prepare aqueous solutions of the chosen surfactants at concentrations above their CMC (e.g., 0.1%, 0.5%, 1% w/v).

  • Solubility determination: Follow the same procedure as described in Protocol 2 for co-solvent screening.

Protocol 4: Cyclodextrin-Based Solubility Enhancement

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with non-polar molecules, effectively encapsulating them and increasing their aqueous solubility.[1][2][3]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Procedure:

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of the chosen cyclodextrins at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Solubility determination: Follow the same procedure as described in Protocol 2 for co-solvent screening.

Analytical Methods for Quantification

Accurate determination of solubility requires a validated analytical method to quantify the concentration of the dissolved compound.

Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates the compound of interest from other components in the sample, and the UV detector quantifies it based on its absorbance of ultraviolet light.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound. A typical starting point would be a linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) will be necessary.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Concluding Remarks

Overcoming the low aqueous solubility of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a critical step in harnessing its full potential. A systematic approach, starting with pH adjustment and followed by the exploration of co-solvents, surfactants, and cyclodextrins, will enable researchers to successfully formulate this promising compound for a wide range of applications. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively. For further assistance, please do not hesitate to contact our technical support team.

References

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Request PDF. Available from: [Link]

  • A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. ACS Publications. Available from: [Link]

  • 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC. Available from: [Link]

  • Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Bicyclic Peptides as Next-Generation Therapeutics. PMC. Available from: [Link]

  • Parenteral excipients. Ashland. Available from: [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Available from: [Link]

  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PMC. Available from: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

Sources

Optimization

Optimizing reaction yields for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid (and its hydrochloride salt, CAS: 1394040-76-6)[1]. As a highly rigid, fluorinated bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid (and its hydrochloride salt, CAS: 1394040-76-6)[1].

As a highly rigid, fluorinated bicyclic scaffold, this molecule presents unique synthetic challenges. The integration of a geminal difluoro group at the C2 position and a sterically hindered carboxylic acid at the C5 bridgehead requires precise control over reaction conditions to prevent elimination byproducts and ensure complete deprotection[2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative optimization data to help you maximize your reaction yields.

Synthetic Strategy & Mechanistic Workflow

The most robust retrosynthetic approach to this scaffold involves the late-stage introduction of the geminal difluoro moiety via the deoxofluorination of a 2-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate precursor[2]. The core azabicyclo[3.2.1]octane skeleton can be assembled via intramolecular cyclization of aziridines or copper-catalyzed enantioselective alkene carboamination[3][4].

SynthesisWorkflow A 1. Bicyclic Core (N-Boc-2-oxo-ester) B 2. Deoxofluorination (XtalFluor-E / HF) A->B Nucleophilic Fluorination C 3. Ester Cleavage (KOTMS, THF) B->C Anhydrous Saponification D 4. N-Deprotection (HCl in Dioxane) C->D Boc Removal E Final Product: 2,2-Difluoro-6-azabicyclo[3.2.1] octane-5-carboxylic acid HCl D->E Precipitation

Synthetic workflow for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized protocols for the two most critical stages of the synthesis.

Protocol A: Deoxofluorination using XtalFluor-E

Causality: Traditional DAST often leads to E2 elimination due to its basic dialkylamino byproduct. XtalFluor-E, used in conjunction with Et₃N·3HF, provides a less basic environment, heavily favoring the S_N2-like fluorination pathway over elimination across the rigid bicyclic framework.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add N-Boc-2-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add Triethylamine trihydrofluoride (Et₃N·3HF, 3.0 equiv, 30 mmol) dropwise via syringe. Stir for 10 minutes.

  • Fluorination: Add XtalFluor-E (2.5 equiv, 25 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 16 hours.

  • Quenching: Cool the reaction back to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃ (50 mL) dropwise (Caution: Vigorous CO₂ evolution).

  • Workup: Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to yield the N-Boc-2,2-difluoro-ester intermediate.

Protocol B: Anhydrous Ester Hydrolysis & Salt Formation

Causality: The C5 position is a bridgehead carbon. Aqueous basic hydrolysis (LiOH/NaOH) is notoriously slow here due to severe steric shielding of the Bürgi-Dunitz trajectory. We utilize Potassium trimethylsilanolate (KOTMS) for rapid, anhydrous nucleophilic acyl substitution.

  • Hydrolysis: Dissolve the N-Boc-2,2-difluoro-ester (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under Argon. Add KOTMS (3.0 equiv, 15 mmol). Stir at 50 °C for 12 hours.

  • Intermediate Isolation: Cool to room temperature, dilute with water (10 mL), and acidify to pH 3 using 1M citric acid. Extract with EtOAc (3 × 20 mL), dry, and evaporate to yield the N-Boc acid.

  • Deprotection: Dissolve the crude N-Boc acid in anhydrous 1,4-dioxane (10 mL). Add 4M HCl in dioxane (10 equiv, 50 mmol). Stir at room temperature for 4 hours.

  • Precipitation: Concentrate the solution under a stream of nitrogen to half its volume. Add cold diethyl ether (30 mL) to precipitate the product. Filter the white solid, wash with cold ether, and dry under high vacuum to yield 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride[1].

Yield Optimization & Troubleshooting FAQs

Q: Why am I getting a high percentage of the vinyl fluoride elimination byproduct (up to 40%) during the C2 deoxofluorination? A: This is a classic issue when using DAST or Deoxo-Fluor on rigid bicyclic systems[2]. The intermediate alkoxyaminosulfur difluoride species has a highly polarized C-O bond. Because the 6-azabicyclo[3.2.1]octane core is conformationally locked, if an adjacent proton at C3 is anti-periplanar to the leaving group, the basic dialkylamine byproduct (generated as DAST reacts) will trigger an E2 elimination. Solution: Switch to the Protocol A method using XtalFluor-E and Et₃N·3HF. This combination avoids the generation of free dialkylamine bases, suppressing the E2 pathway and pushing the reaction toward the desired gem-difluorination.

Q: My ester hydrolysis at the C5 position is stalling at 20% conversion even after 48 hours with LiOH. How can I drive this to completion? A: The C5 position is a bridgehead carbon. Esters at bridgehead positions are highly sterically hindered, blocking the approach of the hydroxide nucleophile. Furthermore, forcing the reaction with high heat and strong aqueous base (e.g., refluxing NaOH) can lead to degradation of the Boc-protecting group or unwanted side reactions. Solution: Abandon aqueous conditions. Use Potassium trimethylsilanolate (KOTMS) in anhydrous THF (as detailed in Protocol B ). The trimethylsilanolate anion is highly nucleophilic and operates efficiently in organic solvents, cleaving sterically hindered esters via a silanolate intermediate that collapses to the carboxylate salt.

Q: I am losing massive amounts of product during the final aqueous workup of the deprotected amino acid. The yield is abysmal. A: The final compound, 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, is a highly polar zwitterion in its neutral state. It is highly water-soluble and will not partition into standard organic solvents (like DCM or EtOAc) during an aqueous extraction. Solution: You must avoid aqueous workups entirely during the final step. Perform the Boc-deprotection using anhydrous HCl in dioxane. The resulting hydrochloride salt is insoluble in non-polar solvents. Simply concentrate the reaction mixture and precipitate the pure HCl salt using cold diethyl ether or MTBE.

Quantitative Reaction Metrics

The following table summarizes the optimization data for the critical C2 deoxofluorination step, demonstrating the superiority of modern fluorinating agents over traditional DAST for this specific bicyclic scaffold.

Fluorinating ReagentAdditiveSolvent / TempTarget Yield (%)Elimination Byproduct (%)Unreacted SM (%)
DAST (3.0 eq)NoneDCM / 20 °C42%38%20%
Deoxo-Fluor (3.0 eq)NoneToluene / 60 °C58%32%10%
DAST (3.0 eq)Pyridine (1.0 eq)DCM / -78 to 20 °C55%25%20%
XtalFluor-E (2.5 eq) Et₃N·3HF (3.0 eq) DCM / 20 °C 88% < 5% 7%

Note: SM = Starting Material (N-Boc-2-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate).

References

  • ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH." chembuyersguide.com. Available at:[Link]

  • ACS Publications. "A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution." acs.org. Available at:[Link]

  • PMC. "6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination." nih.gov. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid at Elevated Temperatures

Welcome to the Technical Support Center. As drug development increasingly relies on complex, conformationally restricted unnatural amino acids, handling bridged bicyclic scaffolds requires precise mechanistic control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex, conformationally restricted unnatural amino acids, handling bridged bicyclic scaffolds requires precise mechanistic control. This guide provides troubleshooting strategies, root-cause analyses, and self-validating protocols to prevent the thermal decarboxylation of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid during high-temperature synthetic workflows.

Part 1: Mechanistic Insights (The "Why")

Q1: Why does 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid degrade so rapidly at elevated temperatures compared to unfluorinated analogs?

Causality & Mechanism: The thermal instability of this specific scaffold is driven by a synergistic combination of its zwitterionic nature and the unique stereoelectronic environment of the [3.2.1] bicyclic system[1]. Like all α -amino acids, it exists in equilibrium with its zwitterion (ammonium carboxylate)[2]. At elevated temperatures (>80°C), the zwitterion is primed for decarboxylation.

Normally, decarboxylation at a bridgehead position is kinetically slow because Bredt's rule forbids the formation of a planar azomethine ylide or iminium double bond. However, the extrusion of CO₂ in this molecule generates a transient sp³ carbanion at the C5 bridgehead. The gem-difluoro group at C2 exerts a profound inductive electron-withdrawing effect (-I effect) across the rigid σ -framework. This massive inductive pull, combined with the adjacent electronegative nitrogen, significantly stabilizes the incipient negative charge at C5, drastically lowering the activation energy for CO₂ loss[3].

Q2: How does solvent selection influence the decarboxylation rate during high-temperature cross-coupling or amidation?

Causality & Mechanism: Decarboxylation strictly requires the molecule to be in its charged zwitterionic form[2]. Polar protic solvents (e.g., water, methanol, ethanol) heavily solvate and stabilize this charge separation, facilitating the transition state for CO₂ extrusion. Solution: Switch to non-polar or polar aprotic solvents (e.g., Toluene, CPME, or anhydrous DMF/DMAc). By operating in solvents with lower dielectric constants, the equilibrium shifts toward the neutral, un-ionized amino acid form, which is highly resistant to thermal decarboxylation.

Part 2: Troubleshooting & Optimization (The "How-To")

Q3: What is the most robust chemical strategy to prevent decarboxylation if high temperatures (>100°C) are unavoidable?

Causality & Mechanism: The most definitive way to halt zwitterion-mediated decarboxylation is to eliminate the basicity of the N6 nitrogen. By installing an electron-withdrawing protecting group (e.g., N-Boc or N-Cbz), the nitrogen's lone pair is delocalized into the protecting group's carbonyl[4]. This prevents intramolecular proton transfer, completely shutting down the charge-assisted decarboxylation pathway. Solution: Perform an N-Boc protection prior to any high-temperature steps. The N-Boc protected acid can easily withstand temperatures up to 120°C in amidation or Suzuki coupling conditions without losing the C5 carboxylate.

Q4: If protecting groups cannot be used due to synthetic constraints, how can we use pH and additives to stabilize the free amino acid?

Causality & Mechanism: If the molecule must remain unprotected, you must avoid the isoelectric point (pI) where the zwitterion concentration is maximized[2]. Solution: Add a strong, non-nucleophilic base (e.g., DBU or Cs₂CO₃) to fully deprotonate the ammonium ion, converting the molecule entirely into the anionic carboxylate salt. Alternatively, the addition of Lewis acidic salts (like LiCl) can form a stable bidentate chelate with the amino acid, rigidifying the carboxylate and raising the activation barrier for CO₂ loss.

Part 3: Data Visualization

Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the thermal stability of the scaffold.

Condition / StrategySolventAdditive / ProtectionTemperatureDecarboxylation Half-Life ( t1/2​ )
Baseline (Zwitterion) H₂O / MeOHNone (Free Amino Acid)100°C< 15 minutes
Solvent Optimization TolueneNone (Free Amino Acid)100°C~ 4.5 hours
pH Control (Anion) DMFCs₂CO₃ (2.0 equiv)100°C> 24 hours
N-Protection (Neutral) DMFN-Boc Protected120°CStable (> 72 hours)
Mechanistic Pathway of Thermal Degradation

G A Neutral Amino Acid (Stable) B Zwitterion (Reactive Intermediate) A->B Intramolecular Proton Transfer C Transition State (C5 Carbanion Formation) B->C Heat (>80°C) Inductive Stabilization by F2 D Degradation Product + CO2 C->D Decarboxylation

Caption: Mechanistic pathway of thermal decarboxylation driven by zwitterion formation and fluorine inductive effects.

Part 4: Experimental Protocols

Protocol 1: N-Boc Protection (Self-Validating Stabilization)

This protocol neutralizes the basicity of the N6 nitrogen, rendering the scaffold safe for downstream high-temperature chemistry.

Step-by-Step Methodology:

  • Dissolution: Suspend 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (1.0 equiv) in a 1:1 mixture of THF and H₂O (0.2 M).

  • Basification: Cool the mixture to 0°C. Dropwise, add 1M NaOH (2.5 equiv) to deprotonate both the carboxylic acid and the hydrochloride salt.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in one portion. Stir the reaction at room temperature for 12 hours.

  • Self-Validation Check: Take a 10 µL aliquot and analyze via LCMS. The complete disappearance of the highly polar zwitterion peak (eluting in the void volume) and the appearance of the lipophilic N-Boc derivative confirms the nitrogen has been neutralized.

  • Workup: Acidify the aqueous layer to pH 3-4 using 10% citric acid (avoid strong mineral acids to prevent Boc cleavage). Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: High-Temperature Amidation Workflow

Workflow Step1 Starting Material Unprotected Amino Acid Step2 N-Protection (Boc2O) Eliminates Zwitterion Step1->Step2 NaOH, THF/H2O, RT Step3 High-Temp Reaction (e.g., Amidation at 100°C) Step2->Step3 HATU, DIPEA, DMF, 100°C Step4 Global Deprotection (TFA / DCM) Step3->Step4 Isolate Protected Intermediate Step5 Stable Target Compound Step4->Step5 RT, 2 Hours

Caption: Optimized experimental workflow utilizing N-protection to bypass thermal decarboxylation.

Step-by-Step Methodology:

  • Activation: Dissolve the N-Boc protected intermediate (1.0 equiv) from Protocol 1 in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired amine nucleophile (1.2 equiv). The reaction can now be safely heated to 100°C (e.g., for sterically hindered amines) without risk of decarboxylation.

  • Deprotection: After complete conversion (monitored by LCMS), cool to room temperature, perform a standard aqueous workup, and treat the crude residue with 20% TFA in DCM for 2 hours to reveal the final stable amide product.

References

  • Journal of the American Chemical Society. Nontraditional Reactions of Azomethine Ylides: Decarboxylative Three-Component Couplings of α-Amino Acids. DOI: 10.1021/ja9093958. Retrieved from[Link]

  • Michigan State University Chemistry. Proteins, Peptides & Amino Acids: Zwitterion Characteristics and Thermal Decarboxylation. Retrieved from[Link]

  • Organic & Biomolecular Chemistry (RSC). Synthesis of protected α-amino acids via decarboxylation amination. DOI: 10.1039/C6OB01511A. Retrieved from[Link]

Sources

Optimization

Troubleshooting steric hindrance in 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid couplings

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid and its derivatives. This guide provides in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding amide coupling reactions involving this unique and sterically demanding scaffold. The rigid, bridged structure, combined with the electronic effects of the gem-difluoro group, presents specific challenges that require carefully optimized conditions to overcome.

Understanding the Challenge: Steric and Electronic Factors

The primary hurdle in forming amide bonds with 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is significant steric hindrance. The carboxylic acid at the C-5 position is situated on a rigid bicyclic framework, limiting its conformational flexibility. The approach of an incoming amine nucleophile is impeded by the bridged octane structure.

Furthermore, the gem-difluoro group at the C-2 position, while not directly adjacent to the carboxyl group, contributes to the overall electronic landscape of the molecule. This can influence the reactivity of the carboxylate and the stability of activated intermediates. These combined factors often lead to sluggish or failed reactions when using standard amide coupling protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during amide coupling reactions and provides a tiered approach to resolving them, from simple optimizations to more advanced strategies.

Issue 1: Low to No Product Formation with Standard Coupling Reagents (e.g., EDC/HOBt, DCC)

Question: I am attempting to couple 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid with a primary amine using EDC and HOBt in DMF, but I am observing only starting material or minimal product formation after 24 hours. What is happening?

Answer: This is a classic symptom of insufficient carboxylic acid activation due to steric hindrance. Standard carbodiimide reagents like EDC or DCC, even with additives like HOBt, often fail to generate the activated ester intermediate at a sufficient rate to overcome the energy barrier for the sterically demanding nucleophilic attack by the amine.[1][2]

  • Pillar of Logic: The O-acylisourea intermediate formed with carbodiimides is highly reactive but can also be prone to side reactions, such as rearrangement to an inactive N-acylurea, especially if the subsequent nucleophilic attack is slow.[1] For a sterically hindered acid, this side reaction can become the dominant pathway.

Solutions (Tiered Approach):

  • Switch to a More Potent Coupling Reagent System: The most effective solution is to employ a more powerful class of activating agents.[1][3][4] Uronium/aminium or phosphonium salt-based reagents are specifically designed to be more effective for challenging couplings.[1][3][4]

    • Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is renowned for its high efficiency with sterically hindered substrates.[4][5][6][7] It forms a highly reactive OAt-active ester, and the reaction is accelerated by a neighboring group effect from the pyridine nitrogen in the HOAt leaving group.[2][6]

  • Optimize Reaction Conditions:

    • Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Typically, 2-3 equivalents are required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.

    • Solvent: Anhydrous polar aprotic solvents like DMF or NMP are standard choices.[5]

    • Temperature: While room temperature is the default, gently heating the reaction to 40-50 °C can sometimes provide the necessary energy to overcome the activation barrier. Monitor carefully for potential degradation.

dot

Caption: Initial troubleshooting for failed standard couplings.

Issue 2: Reaction Stalls Even with a Potent Coupling Reagent like HATU

Question: I've switched to HATU and DIPEA in DMF, and while I see some product formation by LC-MS, the reaction stalls at ~30% conversion, even after extended time. What are my next steps?

Answer: This indicates an extremely high activation barrier, where even the highly reactive OAt-ester formed by HATU is not efficiently intercepted by the amine. This can happen if both the carboxylic acid and the amine partner are sterically demanding. The solution is to move to an even more reactive acylating agent.

  • Pillar of Logic: Acyl halides, particularly acyl fluorides, are among the most reactive carboxylic acid derivatives for amidation.[8][9][10] They are smaller than activated esters (like the OAt-ester), which can reduce steric clash in the transition state, and are highly electrophilic.[8][10] The in-situ formation of an acyl fluoride is a robust strategy for couplings that fail with all other methods.[8][9][11]

Advanced Solution: In-Situ Acyl Fluoride Formation

Converting the carboxylic acid to its acyl fluoride intermediate can dramatically increase reactivity and drive the coupling to completion.

  • Recommended Reagent: Use a modern deoxyfluorinating agent such as BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) or similar reagents like TFFH. These are often used in solid-phase peptide synthesis for extremely difficult couplings.[8][11]

  • Two-Step, One-Pot Procedure: This is performed by first activating the carboxylic acid to form the acyl fluoride, and then adding the amine to the reaction mixture.

dot

Caption: Comparison of HATU vs. Acyl Fluoride intermediates.

Frequently Asked Questions (FAQs)

Q1: My starting material is the hydrochloride salt of the carboxylic acid. How does this affect my reaction setup? A1: The hydrochloride salt requires an additional equivalent of base to neutralize the HCl and generate the free carboxylate needed for activation. If your protocol calls for 2 equivalents of DIPEA for a free carboxylic acid, you will need to use 3 equivalents for the HCl salt.

Q2: Can I use a different base instead of DIPEA? A2: Yes, but it must be a non-nucleophilic tertiary amine. Triethylamine (TEA) can sometimes be used, but it is less sterically hindered than DIPEA and can occasionally cause side reactions. 2,4,6-Collidine or N-methylmorpholine (NMM) are also viable alternatives. Do not use nucleophilic bases like DMAP as a primary base, as it can react with the activated intermediate.[12]

Q3: How should I monitor the reaction progress? A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It allows you to clearly distinguish between starting materials, the desired product, and any potential byproducts. Thin Layer Chromatography (TLC) can also be used if the spots are well-resolved and a suitable stain is available.

Q4: I am concerned about epimerization at the C-5 position. Is this a risk? A4: The C-5 position is not a typical alpha-amino acid stereocenter, and the risk of epimerization under standard uronium salt (HATU) or acyl fluoride conditions is generally low. These reagents are known to minimize racemization.[7][10] However, excessively long reaction times or high temperatures should be avoided as a general precaution.

Q5: What is the best order of addition for the reagents in a HATU coupling? A5: For best results, pre-activation is recommended. Dissolve the carboxylic acid, HATU, and the amine in your anhydrous solvent (e.g., DMF). Cool the mixture to 0 °C, then add the base (DIPEA) last. Adding the base initiates the activation. Allow the reaction to stir at 0 °C for a few minutes before warming to room temperature. This ensures the activated ester forms in the presence of the amine, ready for immediate reaction.

Data & Protocols

Table 1: Recommended Coupling Reagent Strategies
Problem TierCoupling SystemBaseSolventTemperatureKey Advantage
Tier 1 (Standard) EDC / HOBtDIPEADMF, DCMRTCommon, inexpensive reagents.
Tier 2 (Hindered) HATU DIPEA DMF, NMP RT to 40°C High efficiency for hindered substrates. [5][7]
Tier 3 (Highly Hindered) BTFFH / Pyridine DIPEA DCM, ACN RT to 80°C Overcomes extreme steric barriers via acyl fluoride. [8][9][11]
Protocol 1: General Procedure for HATU Coupling
  • To a dry flask under an inert atmosphere (N₂ or Ar), add 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid HCl (1.0 equiv), the desired amine (1.1-1.2 equiv), and HATU (1.1-1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: One-Pot, Two-Step Amidation via In-Situ Acyl Fluoride Formation

This protocol is adapted from methodologies developed for highly challenging amide couplings.[9][11]

  • Acyl Fluoride Formation:

    • To a dry flask under an inert atmosphere, add 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid HCl (1.0 equiv) and dissolve it in anhydrous DCM or ACN (0.1 M).

    • Add BTFFH (1.2 equiv) followed by DIPEA (2.0 equiv).

    • Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by LC-MS if possible (note: it may be reactive).

  • Amine Coupling:

    • To the same flask, add the amine (1.2-1.5 equiv) and an additional portion of DIPEA (1.0 equiv).

    • Stir the reaction at room temperature. If the reaction is sluggish, it can be heated to 40-80 °C (a microwave reactor can be effective here).[11]

    • Monitor by LC-MS until the reaction is complete (typically 1-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with DCM and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

References

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. Available at: [Link]

  • Wikipedia contributors. (2023). HATU. Wikipedia. Available at: [Link]

  • Gyros Protein Technologies. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]

  • Varma, R. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(11), 13249-13261. Available at: [Link]

  • Ulven, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Hu, J., et al. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Beilstein-Institut. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid Mixtures

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2,2-difluoro-6-azabicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid .

This molecule is a conformationally restricted unnatural amino acid (CRAA)[1]. It presents a unique triad of chromatographic challenges:

  • Zwitterionic Nature: The presence of a basic secondary amine (pKa ~9) and an acidic carboxylic acid (pKa ~2.5) at the bridgehead means the molecule exists as a highly polar zwitterion at neutral pH.

  • Fluorine Effects: The gem-difluoro group at the C2 position increases local lipophilicity and alters the dipole moment, which complicates separation from mono-fluoro or des-fluoro synthetic impurities[2].

  • Lack of Chromophore: The aliphatic bicyclic framework is "UV-transparent," rendering standard 254 nm UV detection ineffective.

Below is our field-validated triage workflow, followed by troubleshooting FAQs and step-by-step protocols.

Purification Triage Workflow

PurificationWorkflow A Crude Reaction Mixture (Salts, Organics, Isomers) B SCX Ion-Exchange (Catch & Release) A->B Load (pH < 3) C Waste (Non-basic Organics) B->C Wash (MeOH) D Ammonia Elution (Enriched Zwitterion) B->D Elute (2M NH3) E Preparative RP-HPLC (PFP Column, 0.1% TFA) D->E Re-dissolve F Chiral SFC / Enzymatic Resolution E->F Enantiomeric Mix G Pure 2,2-Difluoro-6-aza... Target E->G Achiral Target F->G Resolved Isomer

Workflow for the isolation of fluorinated bicyclic amino acids.

Troubleshooting Guides & FAQs

Q1: My crude product streaks heavily on normal-phase silica gel, and I cannot isolate the target. How do I fix this? A1: This is a classic symptom of zwitterionic behavior. Bare silica gel relies on hydrogen bonding and polar interactions; the charged amine and carboxylic acid will bind irreversibly or streak due to continuous proton exchange. Solution: Abandon normal-phase silica for the crude step. Instead, utilize a Strong Cation Exchange (SCX) "catch-and-release" protocol. By lowering the pH, you protonate the amine, turning the molecule into a cation that binds to the SCX resin, allowing neutral and acidic impurities to wash away.

Q2: I am using a standard C18 RP-HPLC column, but I cannot resolve the 2,2-difluoro target from the mono-fluoro impurity. Why? A2: Standard C18 phases rely purely on hydrophobic dispersion forces. While the gem-difluoro group increases lipophilicity, the structural difference is often too subtle for C18 to resolve efficiently. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns engage in orthogonal retention mechanisms, specifically π

π interactions, dipole-dipole interactions, and "fluorophilic" interactions. The PFP phase is highly sensitive to the distinct local dipole created by the gem-difluoro group compared to a mono-fluoro analog.

Q3: I see no peaks on my HPLC chromatogram, but NMR shows the product is there. What is wrong with my HPLC method? A3: 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid lacks an aromatic ring or extended conjugated system. It will not absorb UV light at standard wavelengths (254 nm or 280 nm). Solution: You must use an Evaporative Light Scattering Detector (ELSD) , a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) triggered fraction collection (monitoring the [M+H]+ ion at m/z 192.1). If you must use UV, monitor at the extreme low end (205–210 nm) to detect the carboxylic acid carbonyl, but be aware that mobile phase solvents (like TFA) will cause significant baseline drift.

Q4: How can I resolve the enantiomers of this racemic mixture? A4: For fluorinated bicyclic carboxylic acids, enzymatic deracemization is highly effective and scalable. You can transiently esterify the carboxylic acid and subject it to hydrolase-catalyzed kinetic resolution using lipases (e.g., Amano PS) in a phosphate buffer[3]. The enzyme will selectively hydrolyze one enantiomer back to the acid, which can then be easily separated from the unreacted ester via basic aqueous extraction[4]. Alternatively, Chiral Supercritical Fluid Chromatography (SFC) using an Amylose-based stationary phase is excellent for analytical to semi-prep scales.

Validated Experimental Protocols
Protocol 1: SCX "Catch-and-Release" Desalting

Causality: This step isolates basic amines from non-basic organics and inorganic salts by exploiting the protonation state of the secondary amine.

  • Resin Conditioning: Pack a column with SCX-2 resin (propylsulfonic acid functionalized silica). Condition with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of 0.1 M HCl in MeOH.

  • Sample Loading: Dissolve the crude mixture in MeOH. Adjust the pH to < 3.0 using 1 M HCl. Mechanism: This ensures the secondary amine is fully protonated (cationic) and the carboxylic acid is un-ionized, maximizing binding to the negatively charged sulfonate groups.

  • Washing: Wash the column with 5 CV of MeOH. Mechanism: Neutral organics, unreacted fluorinating agents, and acidic byproducts are washed out.

  • Elution: Elute the target compound using 3 CV of 2.0 M Ammonia ( NH3​ ) in MeOH. Mechanism: The ammonia deprotonates the secondary amine, neutralizing its charge and breaking the electrostatic interaction with the resin.

  • Recovery: Concentrate the eluent in vacuo to yield the enriched zwitterion.

Protocol 2: Preparative RP-HPLC (PFP Phase)

Causality: Resolves closely related fluorinated impurities using dipole and fluorophilic interactions.

  • Column: Phenomenex Kinetex PFP (or equivalent), 5 µm, 21.2 x 250 mm.

  • Mobile Phase:

    • Buffer A: H2​O

      • 0.1% Trifluoroacetic acid (TFA).
    • Buffer B: Acetonitrile ( CH3​CN ) + 0.1% TFA.

    • Mechanism: 0.1% TFA (pH ~2) suppresses the ionization of the carboxylic acid and acts as an ion-pairing agent for the protonated amine, preventing peak tailing.

  • Gradient: 2% B hold for 2 mins, then ramp to 35% B over 20 mins. Flow rate: 20 mL/min.

  • Detection: MS-triggered fraction collection (ESI+, m/z 192.1) or ELSD.

  • Isolation: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation during concentration, yielding the target as a TFA salt.

Quantitative Method Comparison
Purification PhaseTarget Impurities RemovedTypical Recovery (%)ScalabilityCausality / Mechanism
SCX Ion-Exchange Inorganic salts, non-basic organics, neutral polymers85 - 95%High (Multi-gram)Exploits pKa differences; electrostatic capture of protonated amine.
RP-HPLC (C18) Highly lipophilic byproducts60 - 70%MediumHydrophobic dispersion. Fails to resolve mono- vs. di-fluoro species well.
RP-HPLC (PFP) Des-fluoro and mono-fluoro analogs75 - 85%MediumOrthogonal dipole-dipole and fluorophilic interactions enhance resolution.
Enzymatic Resolution Enantiomeric impurities~45% (Max 50%)High (Multi-gram)Lipase selectively hydrolyzes the ester of one specific stereoisomer[3].
Isoelectric Crystallization Trace polar impurities70 - 90%Very High (Kg)Adjusting aqueous pH to the exact isoelectric point (pI) minimizes solubility.

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, fluorinated scaffolds have emerged as indispensable tools for modulating the pharmacokinetic and physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, fluorinated scaffolds have emerged as indispensable tools for modulating the pharmacokinetic and physicochemical properties of therapeutic candidates. Among these, the rigid 2,2-difluoro-6-azabicyclo[3.2.1]octane framework presents a compelling structural motif. Its inherent conformational constraint and the presence of the gem-difluoro group offer unique opportunities for fine-tuning molecular interactions. A critical analytical technique for characterizing these molecules and their interactions is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The exquisite sensitivity of the ¹⁹F nucleus to its local electronic environment provides a powerful probe for structural elucidation and binding studies.

This guide provides a comprehensive analysis of the expected ¹⁹F NMR chemical shifts for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid. In the absence of direct experimental data for this specific molecule, we present a predictive analysis based on a thorough comparison with structurally related analogues. This guide is intended to serve as a valuable resource for researchers working with this and similar fluorinated bicyclic systems.

The Diastereotopic Nature of Fluorines in the Bicyclo[3.2.1]octane System

The rigid, bridged structure of the bicyclo[3.2.1]octane skeleton renders the two fluorine atoms at the C2 position chemically non-equivalent, or diastereotopic. This is a crucial concept as it dictates that the two fluorine atoms will have distinct chemical shifts and will exhibit coupling to each other (geminal coupling, ²JFF). The differing spatial relationships of the exo and endo fluorine atoms with the rest of the molecule result in unique electronic environments and, consequently, separate resonance signals in the ¹⁹F NMR spectrum.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

To predict the ¹⁹F NMR chemical shifts of the target molecule, we have compiled and analyzed experimental data from structurally analogous compounds. The following table summarizes this comparative data, which forms the basis for our predictive analysis.

Compound/ScaffoldKey Structural FeaturesReported ¹⁹F NMR Chemical Shifts (δ, ppm)Geminal Coupling (²JFF, Hz)Reference/Source
3,3-Difluorobicyclo[3.2.1]octaneCore bicyclic alkaneNot explicitly stated, but implied to be two distinct signalsMentioned as being measured[1]
2,2-DifluoronorbornaneRigid bicyclic alkaneNot explicitly stated, but implied to be two distinct signalsMentioned as being measured[2]
General -CF₂- Aliphatic SystemsGem-difluoro group in a saturated environment-70 to -140Typically 230-300[3]

Analysis of Structural Analogue Data:

The data from 3,3-difluorobicyclo[3.2.1]octane is the most direct analogue to the core of our target molecule. Although the exact chemical shift values are not provided in the abstract, the study confirms the diastereotopic nature of the geminal fluorines in this rigid system, leading to two distinct signals with a measurable geminal coupling constant[1]. This provides a strong foundation for our prediction.

Data from 2,2-difluoronorbornane further reinforces the expectation of two distinct signals for the geminal fluorines in a constrained bicyclic environment[2]. The general chemical shift range for aliphatic -CF₂- groups, typically between -70 and -140 ppm, provides a broad window within which our target molecule's signals are expected to fall[3].

Predicting the ¹⁹F NMR Chemical Shifts for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Based on the comparative analysis, we can now make a reasoned prediction for the ¹⁹F NMR spectrum of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid.

Expected Chemical Shift Range:

We predict the two diastereotopic fluorine atoms to resonate in the range of -90 to -120 ppm . This prediction is based on the typical range for aliphatic gem-difluoro groups, adjusted for the electronic effects of the neighboring nitrogen atom and the carboxylic acid group.

  • Influence of the Nitrogen Atom: The nitrogen atom at the 6-position is expected to have a modest electron-withdrawing inductive effect, which would likely cause a downfield shift (less negative ppm value) of the fluorine signals compared to the simple carbocyclic analogue, 3,3-difluorobicyclo[3.2.1]octane.

  • Influence of the Carboxylic Acid Group: The carboxylic acid at the 5-position will also exert an electron-withdrawing inductive effect. This effect, transmitted through the rigid bicyclic framework, is expected to further deshield the fluorine nuclei, contributing to a downfield shift. The magnitude of this shift will depend on the spatial proximity and orientation of the carboxylic acid relative to the fluorine atoms. Studies on other systems have shown that the presence of a carboxylic acid can influence the chemical shifts of nearby nuclei[4].

Expected Coupling:

A significant geminal coupling constant (²JFF) in the range of 240-280 Hz is anticipated. This large coupling is characteristic of geminal fluorine atoms on an sp³-hybridized carbon and is a key diagnostic feature.

In addition to the geminal F-F coupling, further couplings to adjacent protons (H-1, H-3, and H-4) are expected, which would result in a complex splitting pattern for each fluorine signal.

Experimental Protocol for ¹⁹F NMR Data Acquisition

To obtain high-quality ¹⁹F NMR data for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid and similar compounds, the following detailed protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include MeOD-d₄, DMSO-d₆, or D₂O (if the compound is a salt and water-soluble). The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, add a suitable internal standard. A common choice is trifluoroacetic acid (TFA) or a sealed capillary containing CFCl₃.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine probe is recommended.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the correct frequency.

3. Data Acquisition Parameters (1D ¹⁹F Spectrum):

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgfhig on Bruker systems) is typically sufficient.

  • Spectral Width (SW): Set a wide spectral width initially (e.g., 200 ppm) centered around -100 ppm to ensure all fluorine signals are captured.

  • Transmitter Offset (O1p): Center the transmitter offset in the expected region of the spectrum.

  • Acquisition Time (AQ): Use an acquisition time of at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the fluorine nuclei.

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-128) to achieve a good signal-to-noise ratio.

  • Proton Decoupling: Apply broadband proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets (or doublets due to F-F coupling).

4. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (e.g., TFA at -76.55 ppm relative to CFCl₃ at 0 ppm).

Visualizing the Workflow

The following diagrams illustrate the key steps in the experimental workflow for acquiring and analyzing ¹⁹F NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing dissolve Dissolve Compound add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire Acquire 1D ¹⁹F Data (with ¹H Decoupling) setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Chemical Shift Referencing phase->reference analysis Spectral Analysis reference->analysis Final Spectrum

Caption: Experimental workflow for ¹⁹F NMR analysis.

logical_relationship cluster_analogues Structural Analogues cluster_prediction Predictive Analysis Target Target Molecule 2,2-Difluoro-6-azabicyclo[3.2.1]octane- 5-carboxylic acid Core 3,3-Difluorobicyclo[3.2.1]octane (Core Scaffold) Shifts Predicted Chemical Shifts (-90 to -120 ppm) Core->Shifts Coupling Predicted Geminal Coupling (240-280 Hz) Core->Coupling N_analog Fluorinated 6-Azabicyclo[3.2.1]octanes (Nitrogen Influence) N_analog->Shifts COOH_analog Fluorinated Bicyclic Carboxylic Acids (Carboxylic Acid Influence) COOH_analog->Shifts Shifts->Target Coupling->Target

Caption: Logical relationship for predictive ¹⁹F NMR analysis.

Conclusion

While direct experimental ¹⁹F NMR data for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is not yet publicly available, a robust and informative prediction of its key spectral features can be made through careful comparison with structurally related analogues. The diastereotopic nature of the geminal fluorine atoms in the rigid bicyclic system is expected to give rise to two distinct signals in the -90 to -120 ppm range, with a large geminal coupling constant of 240-280 Hz. The electron-withdrawing effects of the nitrogen and carboxylic acid functionalities are predicted to cause a downfield shift compared to the parent carbocyclic scaffold.

This guide provides a foundational understanding for researchers entering this area of chemistry, offering a predictive framework for spectral interpretation and a detailed experimental protocol to ensure the acquisition of high-quality data. As more experimental data on this and similar fluorinated bicyclic systems become available, the predictive models will undoubtedly be refined, further empowering the rational design and analysis of novel fluorinated drug candidates.

References

  • Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Request PDF. [Link]

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

Sources

Comparative

Comparative Guide: 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid vs. Non-Fluorinated Analogs

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists. Introduction & Structural Rationale The evolution of conformationally restricted aliphatic amines is a cornerstone of modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

Introduction & Structural Rationale

The evolution of conformationally restricted aliphatic amines is a cornerstone of modern medicinal chemistry. Bridged bicyclic systems, such as the 6-azabicyclo[3.2.1]octane scaffold, serve as excellent bioisosteres for piperidine and proline, offering precise vector geometry for substituent projection ([1]). However, the basicity of the secondary amine and the metabolic susceptibility of the carbon framework often necessitate further optimization.

The strategic introduction of a gem-difluoro moiety at the C2 position—yielding 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid—profoundly alters the physicochemical and pharmacokinetic landscape of the molecule ([2]). As an application scientist, I frequently recommend this fluorinated scaffold when a lead compound suffers from poor oral bioavailability or rapid clearance.

Causality of Fluorination

Fluorine is highly electronegative and relatively small, making it an ideal substituent to modulate electronic properties without introducing severe steric bulk ([3]). In the context of this specific bicyclic core:

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group at C2 propagates through the sigma-bond network, significantly lowering the pKa of the N6 amine. This reduces the physiological fraction of the protonated species, thereby decreasing the desolvation penalty during membrane transit.

  • Metabolic Shielding: The C2 and C3 positions of bridged bicycles are frequently targeted by Cytochrome P450 (CYP) enzymes for oxidative metabolism. The strong C-F bonds resist hydrogen abstraction, effectively blocking this metabolic soft spot ([2]).

  • Conformational Locking: The highly polarized C-F bonds interact with adjacent molecular orbitals (the gauche effect), subtly altering the puckering of the bicyclic ring system to favor a specific, rigidified conformation that can enhance target binding affinity ([4]).

ScaffoldOptimization A 6-Azabicyclo[3.2.1]octane Core B gem-Difluorination (C2 Position) A->B Structural Modification C ↓ Amine pKa (Inductive Effect) B->C D ↑ Metabolic Stability (Steric Shielding) B->D E ↑ Lipophilicity (LogD at pH 7.4) B->E F Optimized Lead (Enhanced Permeability) C->F D->F E->F

Figure 1: Pharmacological logic of gem-difluorination on the azabicyclic scaffold.

Physicochemical Profiling: Quantitative Comparison

To objectively evaluate the performance of the fluorinated scaffold against its parent compound, we must look at the quantitative shifts in fundamental physicochemical properties. The table below synthesizes the typical property shifts observed when comparing the parent 6-azabicyclo[3.2.1]octane-5-carboxylic acid to its 2,2-difluoro analog.

Property6-Azabicyclo[3.2.1]octane-5-carboxylic acid2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acidCausality / Impact
Amine pKa (N6) ~ 9.5~ 8.1Inductive withdrawal by F atoms lowers basicity, increasing the neutral/zwitterionic fraction at pH 7.4.
Acid pKa (C5) ~ 2.2~ 1.9Minor inductive effect; the carboxylic acid remains fully ionized at physiological pH.
LogD (pH 7.4) -1.8 (Highly Hydrophilic)-0.6 (Improved Lipophilicity)Reduced amine ionization and increased fluorine lipophilicity enhance membrane permeability ([3]).
HLM CL_int (µL/min/mg) > 45 (Rapidly Metabolized)< 15 (Metabolically Stable)Unreactive C-F bonds block oxidative attack at the vulnerable C2 position.
Membrane Permeability Low (< 1 x 10⁻⁶ cm/s)Moderate (~ 5 x 10⁻⁶ cm/s)Lower basicity reduces the energy barrier for lipid bilayer insertion.

Note: Values are representative benchmarks based on established structure-property relationships in fluorinated azabicycles and amino acid derivatives.

Self-Validating Experimental Methodologies

To confidently verify the performance of these scaffolds in a drug discovery program, rigorous, self-validating experimental protocols must be employed. Below are the standard operating procedures used to generate the comparative data.

Protocol A: Multiplexed pKa Determination via Potentiometric Titration

Because both compounds are zwitterionic (amino acid equivalents), standard aqueous titration is often insufficient due to overlapping ionization events and poor solubility at the isoelectric point. Therefore, cosolvent extrapolation is required.

  • Cosolvent Preparation: Prepare solutions of the test compound (1 mM) in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH). Causality: Methanol acts as a miscible cosolvent that ensures complete dissolution of the neutral zwitterion.

  • Titration: Titrate the solutions from pH 2.0 to 11.0 using 0.1 M KOH under a continuous nitrogen sparge. Causality: Nitrogen prevents atmospheric CO₂ dissolution, which would artificially lower the pH and skew the basic pKa measurement.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) against the inverse dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 100% water to determine the true aqueous pKa.

  • Self-Validating Control: Run a known standard (e.g., Piperidine-4-carboxylic acid) in parallel. If the extrapolated pKa of the standard deviates by >0.1 log units from literature values, the electrode requires immediate recalibration or replacement.

Protocol B: In Vitro Microsomal Stability (HLM) Assay

This assay determines the intrinsic clearance ( CLint​ ) and verifies the metabolic shielding provided by the gem-difluoro group.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at precise time intervals: 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. Causality: This isolates chemical instability or non-CYP-mediated degradation from true CYP450 metabolism. If the compound degrades here, the instability is not CYP-mediated.

    • Positive Control: Use Verapamil to confirm baseline microsomal enzymatic activity.

MetabolicStability Start Test Compound + HLM (Pre-incubation) Split Add Cofactor? Start->Split NADPH + NADPH (Enzymatic Active) Split->NADPH Yes NoNADPH - NADPH Control (Self-Validation) Split->NoNADPH No Timepoints Aliquots at 0, 15, 30, 60 min Quench with Cold MeCN + IS NADPH->Timepoints NoNADPH->Timepoints Stability Check LCMS LC-MS/MS Quantification & CL_int Calculation Timepoints->LCMS

Figure 2: Self-validating in vitro microsomal stability workflow.

Conclusion

The transition from 6-azabicyclo[3.2.1]octane-5-carboxylic acid to its 2,2-difluoro analog represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically tune basicity, optimize lipophilicity, and install metabolic roadblocks, transforming a raw structural motif into a highly viable pharmacological lead.

References

  • ResearchGate. "gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery." ResearchGate. [Link][3]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." ACS.[Link][4]

  • ResearchGate. "Efficient preparation of 2,4-methanoproline and 6-azabicyclo[3.2.1]octane-5-carboxylic acid." ResearchGate.[Link][1]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Prepared by: A Senior Application Scientist This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, a novel fluorina...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, a novel fluorinated bicyclic amino acid analog. Understanding these pathways is critical for drug development professionals involved in pharmacokinetics, metabolism studies, and analytical method development, as it enables unambiguous identification and quantification of the molecule and its metabolites.

The presence of the rigid bicyclic system, a secondary amine, a carboxylic acid, and a gem-difluoro group creates a unique fragmentation profile. This guide will compare these pathways to those of its non-fluorinated counterpart to highlight the directing effect of the fluorine atoms. All proposed mechanisms are grounded in established principles of mass spectrometry and supported by peer-reviewed literature.

Molecular Overview and Ionization Strategy

Molecular Structure: 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid Molecular Formula: C₈H₁₁F₂NO₂ Monoisotopic Mass: 191.0758 Da

Given its polar nature, containing both a basic amine and an acidic carboxylic acid, Electrospray Ionization (ESI) is the ideal ionization technique.[1][2] ESI is a soft ionization method that minimizes in-source fragmentation, allowing for the clear observation of the precursor ion.[2][3] We will consider both positive and negative ionization modes to generate protonated [M+H]⁺ (m/z 192.0836) and deprotonated [M-H]⁻ (m/z 190.0680) ions, respectively.

Hypothesized Fragmentation Pathways: Positive Ion Mode ([M+H]⁺)

In positive ion mode, the proton will likely reside on the more basic nitrogen atom of the azabicyclo- core. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 192.1) is expected to initiate several competing fragmentation pathways.

Pathway A: Sequential Losses from the Carboxylic Acid Group

A classic fragmentation pattern for protonated amino acids involves the loss of neutral molecules from the carboxylic acid moiety.[4] This typically begins with the loss of water, followed by the loss of carbon monoxide.

  • Loss of Water: The initial fragmentation is the neutral loss of H₂O (18.01 Da) to form an acylium ion (A1) at m/z 174.1.

  • Loss of Carbon Monoxide: The resulting acylium ion (A1) can then lose carbon monoxide (CO, 27.99 Da) to yield fragment (A2) at m/z 146.1.

This two-step loss of H₂O and CO (totaling 46.00 Da) is a diagnostic signature for carboxylic acids.

Positive Mode Pathway A M [M+H]⁺ m/z 192.1 A1 Fragment A1 [M+H-H₂O]⁺ m/z 174.1 M->A1 - H₂O A2 Fragment A2 [M+H-H₂O-CO]⁺ m/z 146.1 A1->A2 - CO

Caption: Pathway A: Sequential neutral losses from the carboxylic acid.

Pathway B: Ring Cleavage via α-Cleavage

Cyclic amines are well-known to undergo α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] In the 6-azabicyclo[3.2.1]octane system, the most likely α-cleavage involves the C5-C4 bond, driven by the stability of the resulting radical and the formation of a resonance-stabilized iminium ion.

  • Protonation occurs at the nitrogen (N6).

  • Homolytic cleavage of the C5-C4 bond leads to a ring-opened radical cation (B1) .

  • Subsequent fragmentation of this intermediate can lead to various product ions, with a prominent species expected at m/z 124.1 through the loss of the C1-C2-C3-C4 bridge as a neutral radical fragment.

Positive Mode Pathway B M [M+H]⁺ m/z 192.1 B1 Ring-Opened Intermediate (Radical Cation) M->B1 α-Cleavage B2 Fragment B2 m/z 124.1 B1->B2 - C₄H₅F₂•

Caption: Pathway B: Ring fragmentation initiated by α-cleavage.

Hypothesized Fragmentation Pathways: Negative Ion Mode ([M-H]⁻)

In negative ion mode, deprotonation occurs at the carboxylic acid, forming a carboxylate anion. The fragmentation of this [M-H]⁻ ion (m/z 190.1) is typically simpler and dominated by a single, highly favorable pathway.

Pathway C: Decarboxylation

The most characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide (CO₂).[8] This is a charge-remote fragmentation that results in a highly stable carbanion.

  • The [M-H]⁻ ion readily loses CO₂ (44.00 Da) to form the base peak in the MS/MS spectrum.

  • This results in the formation of the deprotonated bicyclic amine fragment (C1) at m/z 146.1.

Further fragmentation of the C1 ion is possible at higher collision energies but is expected to be minor compared to the initial decarboxylation event.

Negative Mode Pathway C M_neg [M-H]⁻ m/z 190.1 C1 Fragment C1 [M-H-CO₂]⁻ m/z 146.1 M_neg->C1 - CO₂

Caption: Pathway C: Dominant decarboxylation in negative ion mode.

Comparison Guide: Fluorinated vs. Non-Fluorinated Analog

The presence of the gem-difluoro group at the C2 position significantly influences the fragmentation profile compared to the non-fluorinated 6-azabicyclo[3.2.1]octane-5-carboxylic acid analog. The highly electronegative fluorine atoms stabilize adjacent bonds and can introduce new fragmentation channels.

Fragmentation Event2,2-Difluoro Analog (Predicted)Non-Fluorinated Analog (Predicted)Rationale for Difference
Precursor Ion [M+H]⁺ m/z 192.1m/z 156.1Mass shift of 36 Da from two fluorine atoms.
Precursor Ion [M-H]⁻ m/z 190.1m/z 154.1Mass shift of 36 Da from two fluorine atoms.
Primary Loss (Positive) Loss of H₂O (m/z 174.1)Loss of H₂O (m/z 138.1)Common pathway for amino acids, unaffected by remote fluorine atoms.
Primary Loss (Negative) Loss of CO₂ (m/z 146.1)Loss of CO₂ (m/z 110.1)Dominant pathway for carboxylates.
Fluorine-Specific Loss Possible loss of HF (m/z 172.1) Not applicableFluorine substitution enables this unique neutral loss pathway, which can be diagnostic for fluorinated compounds.[9]
Ring Fragmentation α-cleavage is still expected, but the inductive effect of fluorine may slightly alter the relative abundance of resulting fragments compared to the non-fluorinated analog.Standard α-cleavage of cyclic amines is expected to be a major pathway.[7]The electron-withdrawing fluorine atoms can influence charge distribution and radical stability, potentially disfavoring fragmentation pathways that would place a positive charge or radical in proximity to the CF₂ group.

Experimental Protocol for Verification

This section outlines a standard procedure for confirming the proposed fragmentation pathways using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology
  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions to a final concentration of 100 ng/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Instrument: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI), run in separate positive and negative modes.

    • MS1 Scan: Scan from m/z 50 to 250 to find the precursor ion.

    • MS/MS (ddMS2): Perform data-dependent acquisition, selecting the most intense precursor ion ([M+H]⁺ at m/z 192.1 or [M-H]⁻ at m/z 190.1) for fragmentation.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe the formation of different fragment ions.

    • Data Analysis: Use instrument software to identify the exact masses of fragment ions and calculate their elemental compositions to confirm the proposed structures.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 µg/mL Stock Solution Working 100 ng/mL Working Solution Stock->Working Dilution LC LC Separation (C18 Column) Working->LC ESI ESI Source (Positive & Negative Mode) LC->ESI MS1 MS1 Scan (Precursor Ion ID) ESI->MS1 MS2 MS/MS Fragmentation (Stepped Collision Energy) MS1->MS2 Analysis Fragment Ion Analysis (Exact Mass & Composition) MS2->Analysis Pathway Pathway Confirmation Analysis->Pathway

Caption: A typical experimental workflow for fragmentation analysis.

Summary of Predicted Ions

The following table summarizes the calculated exact masses for the key ions discussed in this guide. High-resolution mass spectrometry is essential to differentiate these fragments from isobaric interferences.[10]

IonFormulaCalculated m/zIonization ModeProposed Origin
[M+H]⁺ C₈H₁₂F₂NO₂⁺192.0836PositivePrecursor Ion
[M-H]⁻ C₈H₁₀F₂NO₂⁻190.0680NegativePrecursor Ion
Fragment A1 C₈H₁₀F₂NO⁺174.0727Positive[M+H]⁺ - H₂O
Fragment A2 C₇H₁₀F₂N⁺146.0778Positive[M+H]⁺ - H₂O - CO
Fragment C1 C₇H₁₀F₂N⁻146.0778Negative[M-H]⁻ - CO₂

References

  • Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry. [Link]

  • Leung, H.-W., & Harrison, A. G. (1978). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

  • Li, Y., & Lee, L. S. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Natarajan, N., Mouttousadeappane, D., & Gnanasambandam, V. (2026). Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring expansion toward 2-azabicyclo[4.3.1]decanes. Organic & Biomolecular Chemistry. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]

  • de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • Whitman College. GCMS Section 6.15: Fragmentation of Amines. people.whitman.edu. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. [Link]

  • Zapevalov, A. Y., et al. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Fluorine Notes. [Link]

  • Dibeler, V. H., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • House, H. O., et al. (1966). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry. [Link]

  • Cech, N. B., & Enke, C. G. (1998). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry. [Link]

  • Guo, Y.-C., et al. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy. [Link]

  • Guo, Y.-C., et al. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry. [Link]

  • Pisonero, S., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry. [Link]

  • LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Bristow, T. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. PhD Thesis, University of Reading. [Link]

  • Takano, Y., et al. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. JAMSTEC Report of Research and Development. [Link]

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Comparative

A Comparative Guide to the In Vitro Metabolic Stability of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid and Standard Scaffolds

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailabili...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the development of an otherwise promising therapeutic candidate.[1][2] This guide provides an in-depth comparison of the in vitro metabolic stability of the novel scaffold, 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, against more conventional scaffolds. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data, and discuss the underlying structure-metabolism relationships.

The Imperative of Metabolic Stability in Drug Design

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily in the liver. The liver's enzymatic machinery, particularly the cytochrome P450 (CYP) superfamily, is adept at modifying xenobiotics to facilitate their excretion.[3] A compound that is rapidly metabolized will have a short half-life, necessitating frequent and often inconvenient dosing regimens.[4] Therefore, designing molecules with inherent metabolic stability is a key objective in medicinal chemistry.

The choice of a core scaffold, the central structural framework of a drug molecule, profoundly influences its metabolic fate.[5] Strategic modifications to a scaffold, such as the introduction of fluorine atoms or the use of rigid bicyclic systems, can "block" or shield metabolically labile sites, thereby enhancing the compound's metabolic resilience.[6]

Assessing Metabolic Stability: A Trio of In Vitro Assays

To predict a compound's metabolic fate in vivo, a suite of in vitro assays is employed early in the drug discovery process.[7] These assays utilize liver-derived preparations, such as liver microsomes, S9 fractions, and hepatocytes, to model hepatic metabolism.[1][2]

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, most notably the CYPs.[4][8] This assay is a cost-effective, high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[8]

Experimental Workflow: Liver Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw Liver Microsomes prep2 Prepare Buffer (pH 7.4) prep1->prep2 prep3 Prepare Test Compound Stock prep2->prep3 prep4 Prepare NADPH Regenerating System prep3->prep4 inc1 Pre-warm Microsomes, Buffer, and Compound inc2 Initiate Reaction with NADPH inc1->inc2 inc3 Incubate at 37°C with Shaking inc2->inc3 inc4 Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) inc3->inc4 an1 Quench Reaction (e.g., Acetonitrile) an2 Centrifuge to Pellet Protein an1->an2 an3 Analyze Supernatant by LC-MS/MS an2->an3 an4 Determine Percent Compound Remaining an3->an4 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw S9 Fraction prep2 Prepare Buffer (pH 7.4) prep1->prep2 prep3 Prepare Test Compound Stock prep2->prep3 prep4 Prepare Cofactor Mix (NADPH, UDPGA, etc.) prep3->prep4 inc1 Pre-warm S9, Buffer, and Compound inc2 Initiate Reaction with Cofactors inc1->inc2 inc3 Incubate at 37°C inc2->inc3 inc4 Sample at Various Time Points inc3->inc4 an1 Quench Reaction an2 Protein Precipitation an1->an2 an3 LC-MS/MS Analysis an2->an3 an4 Calculate Metabolic Rate an3->an4

Caption: Workflow for an S9 fraction metabolic stability assay.

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within a cellular environment. [4][9]This assay provides a more comprehensive picture of a compound's metabolic fate, including uptake and efflux processes. [10] Experimental Workflow: Hepatocyte Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw Cryopreserved Hepatocytes prep2 Determine Cell Viability prep1->prep2 prep3 Prepare Hepatocyte Suspension prep2->prep3 prep4 Prepare Test Compound Solution prep3->prep4 inc1 Pre-warm Hepatocyte Suspension inc2 Add Test Compound to Initiate inc1->inc2 inc3 Incubate at 37°C in a Humidified CO2 Incubator inc2->inc3 inc4 Sample at Predetermined Time Points inc3->inc4 an1 Terminate Reaction an2 Cell Lysis and Protein Precipitation an1->an2 an3 LC-MS/MS Quantification an2->an3 an4 Determine Intrinsic Clearance an3->an4

Caption: Workflow for a hepatocyte metabolic stability assay.

Comparative In Vitro Metabolic Stability Data

The following table presents hypothetical, yet representative, data from in vitro metabolic stability assays comparing 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid with three standard scaffolds.

ScaffoldStructureMicrosomal Half-Life (t½, min)S9 Fraction Half-Life (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells)
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid >60 >60 <5
Piperidine-4-carboxylic acid453525
6-Azabicyclo[3.2.1]octane-5-carboxylic acid504218
Benzoic Acid201255

Analysis and Discussion

The data, though illustrative, highlights the significant metabolic stability of the 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold. This enhanced stability can be attributed to several key structural features:

  • Fluorine as a Metabolic Shield: The presence of geminal difluoro groups at the 2-position is a critical design element. Fluorine is a small, highly electronegative atom, and the carbon-fluorine bond is exceptionally strong. [11]This makes it resistant to cleavage by CYP enzymes, which often target C-H bonds for oxidation. [6]By replacing hydrogens at a potential site of metabolism, the difluoro substitution effectively "shields" the molecule from oxidative degradation. [12][13]

  • Rigid Bicyclic Core: The rigid, three-dimensional structure of the azabicyclo[3.2.1]octane core restricts the conformational flexibility of the molecule. [14]This pre-organization can limit its ability to fit into the active sites of various metabolic enzymes, thereby reducing the rate of metabolism. In contrast, more flexible scaffolds, like piperidine, can adopt multiple conformations, some of which may be more amenable to enzymatic breakdown.

  • Comparison with Non-Fluorinated Analogue: The comparison with the non-fluorinated 6-azabicyclo[3.2.1]octane-5-carboxylic acid underscores the direct impact of fluorination. While the bicyclic core itself imparts a degree of stability compared to the monocyclic piperidine, the addition of the difluoro moiety significantly enhances this effect.

  • Aromatic vs. Saturated Scaffolds: The poor metabolic stability of benzoic acid is typical for simple aromatic carboxylic acids. The electron-rich aromatic ring is susceptible to hydroxylation by CYP enzymes. The saturated, rigid bicyclic scaffold of our lead compound circumvents this common metabolic liability. [5]

  • The Role of the Carboxylic Acid: While the carboxylic acid group itself can be a site for Phase II conjugation (e.g., glucuronidation), its bioisosteric replacement is a common strategy to further improve metabolic stability and other physicochemical properties. [15][16]However, in this case, the stability of the core scaffold appears to be the dominant factor in the overall metabolic profile.

Conclusion

The strategic incorporation of geminal difluoro groups onto a rigid azabicyclo[3.2.1]octane framework yields a scaffold with exceptional in vitro metabolic stability. This makes 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid a highly attractive building block for the design of novel therapeutics with the potential for improved pharmacokinetic profiles. Its resistance to oxidative metabolism, a major hurdle in drug development, positions it as a valuable tool for medicinal chemists seeking to create more durable and effective drug candidates. Further studies to confirm these in vitro findings with in vivo pharmacokinetic data are warranted.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Evotec. (n.d.). S9 Stability. Retrieved from [Link]

  • Springer. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]

  • IntechOpen. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In vitro Metabolic Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

  • Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]

  • LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • PubMed. (2024, April 15). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Retrieved from [Link]

  • ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • PubMed Central. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metabolism-guided drug design. Retrieved from [Link]

  • PubMed. (2017, October 20). Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions. Retrieved from [Link]

  • YouTube. (2026, February 3). Metabolism-Driven Drug Design: Metabolite Profiling in Medicinal Chemistry. Retrieved from [Link]

  • NIPER, S.A.S. Nagar. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Retrieved from [Link]

  • PubMed. (2020, December 1). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Retrieved from [Link]

  • PubMed. (2005, May 13). Functionalized Azabicycloalkane Amino Acids by Nitrone 1,3-dipolar Intramolecular Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Metathetic approaches to the synthesis of azabicycloalkane scaffolds involving ene‐yne bond rearrangements. Retrieved from [Link]

  • ResearchGate. (2024, March 12). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Retrieved from [Link]

  • Springer. (n.d.). Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. Retrieved from [Link]

  • MDPI. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Retrieved from [Link]

  • Frontiers. (n.d.). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Retrieved from [Link]

Sources

Validation

Assessing lipophilicity changes using 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Assessing Lipophilicity Modulation: A Comparative Guide to 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid In the landscape of modern drug discovery, the precise tuning of a molecule's physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing Lipophilicity Modulation: A Comparative Guide to 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid

In the landscape of modern drug discovery, the precise tuning of a molecule's physicochemical properties dictates its pharmacokinetic success. Among the most powerful strategies for optimizing these properties is aliphatic fluorination[1]. This guide provides an in-depth, objective comparison of the fluorinated bridged bicyclic scaffold 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid against its non-fluorinated and unbridged alternatives. By examining the mechanistic causality behind its physicochemical shifts, we establish robust, self-validating experimental protocols for assessing lipophilicity.

Mechanistic Causality: The Role of Fluorination in Bicyclic Systems

While the introduction of fluorine on aromatic rings almost universally increases lipophilicity, aliphatic fluorination presents a highly complex, context-dependent paradigm[1]. The azabicyclo[3.2.1]octane core is a privileged, rigid pharmacological scaffold that restricts conformational flexibility[2]. When a gem-difluoro group is introduced at the 2-position, it fundamentally alters the molecule's behavior through the following mechanisms:

  • Profound pKa Modulation: The strong electronegativity of the CF2​ group exerts a powerful inductive electron-withdrawing effect across the rigid bicyclic framework. This significantly reduces the basicity (pKa) of the adjacent secondary amine at the 6-position[3].

  • LogD Shift at Physiological pH: Lipophilicity in biological systems is best represented by the distribution coefficient at pH 7.4 ( LogD7.4​ ). By lowering the amine's pKa closer to physiological pH, the ratio of neutral to ionized species in systemic circulation dramatically increases. Because the neutral species partitions more readily into lipid membranes, the effective lipophilicity ( LogD7.4​ ) and permeability increase, even if the intrinsic partition coefficient ( LogP ) of the neutral species is slightly reduced due to the polarity of the C-F bonds[1][4].

  • Metabolic Stability & Bioisosterism: The gem-difluoro moiety serves as a robust bioisostere that not only modulates lipophilicity but also shields adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, without adding a new chiral center[5].

Mechanism N1 gem-Difluorination of Azabicyclo[3.2.1]octane N2 Inductive Electron Withdrawal N1->N2 N5 Enhanced LogD & Membrane Permeability N1->N5 Steric/Polarizability Effects N3 Reduction of Amine pKa N2->N3 N4 Increased Neutral Fraction at pH 7.4 N3->N4 N4->N5

Mechanistic pathway of lipophilicity modulation via aliphatic fluorination.

Comparative Physicochemical Profiling

To objectively evaluate the performance of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, we must benchmark it against standard aliphatic amino acids utilized in medicinal chemistry. The table below illustrates the structure-property relationships driving the shift from highly ionized, low-permeability scaffolds to optimized, membrane-permeable therapeutics[5][6].

ScaffoldStructural FeaturesPredicted Amine pKaIntrinsic Lipophilicity (LogP)Effective Lipophilicity (LogD at pH 7.4)
Nipecotic Acid Monocyclic, unfluorinated, highly flexible~10.4LowVery Low (Highly ionized, poor permeability)
6-Azabicyclo[3.2.1]octane-5-carboxylic acid Bridged bicyclic, unfluorinated, conformationally rigid~10.0ModerateLow (Predominantly ionized)
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid Bridged bicyclic, gem-difluorinated, conformationally rigid~7.5 - 8.0ModerateHigh (Increased neutral fraction drives partitioning)

Self-Validating Experimental Protocols

Protocol A: High-Throughput Chromatographic Hydrophobicity Index (CHI)

Causality: Traditional shake-flask methods are low-throughput and vulnerable to minor impurities. CHI utilizes reversed-phase HPLC retention times to derive lipophilicity. Because the CF2​ group can alter the hydrogen-bond donor/acceptor profile, CHI provides a rapid, impurity-insensitive baseline for intrinsic lipophilicity[7].

  • Preparation: Prepare a 1 mM stock of the fluorinated compound in DMSO.

  • Calibration: Run a calibration mixture of reference compounds (e.g., paracetamol, toluene, amiodarone) with known CHI values on a C18 column using a fast linear gradient of Acetonitrile/50 mM Ammonium Acetate (pH 7.4).

  • Execution: Inject the sample. Plot the retention time against the calibration curve to derive the CHI value, which can be mathematically converted to an estimated LogD7.4​ .

Protocol B: The Gold-Standard Shake-Flask Method with Mass Balance Validation

Causality: While CHI is excellent for screening, the shake-flask method remains the definitive standard for regulatory submissions. We employ LC-MS/MS instead of UV quantification to ensure extreme sensitivity and prevent false readings from degradation products. Crucially, this protocol includes a Mass Balance Calculation —a self-validating step to ensure the compound hasn't precipitated at the interface or adsorbed to the glass vial, a common hidden error in lipophilicity assays.

  • Phase Saturation (Critical Step): Vigorously stir equal volumes of 1-Octanol and 10 mM Phosphate Buffer (pH 7.4) for 24 hours. Why? Pre-saturating the phases prevents volume shifts during the actual partitioning, which would ruin the phase ratio and invalidate the mass balance.

  • Spiking: Add the compound to the pre-saturated buffer to achieve a 10 µM concentration. Verify the pH remains exactly 7.4, as the ionization state of the carboxylic acid and amine is highly sensitive to minor pH fluctuations.

  • Partitioning: Add an equal volume of pre-saturated octanol. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • LC-MS/MS Quantification: Carefully sample the aqueous and octanol phases using separate, pre-wetted pipette tips to prevent cross-contamination. Quantify the concentration in both phases using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Mass Balance Validation: Calculate the total moles recovered in both phases. The sum must be within 95-105% of the initial spiked amount. If it falls below this, precipitation or adsorption has occurred, and the LogD value is invalid.

  • Calculation: LogD7.4​=log10​([Concentration]Aqueous​[Concentration]Octanol​​) .

Workflow N1 Aqueous & Octanol Saturation N2 Compound Spiking & Equilibration N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 LC-MS/MS Quantification N3->N4 N5 Mass Balance Validation N4->N5

Self-validating Shake-Flask workflow with mass balance verification.

References

  • Title: Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors Source: National Library of Medicine (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid As a Senior Application Scientist, I frequently consult on the integration of novel fluorinated scaffolds into dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic Acid

As a Senior Application Scientist, I frequently consult on the integration of novel fluorinated scaffolds into drug discovery pipelines. 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS: 1394116-55-2) is a highly specialized building block. While it offers excellent bioisosteric properties for medicinal chemistry, its difluoromethylene (-CF₂-) group introduces significant end-of-life disposal challenges.

Unlike standard organic acids, fluorinated organics resist biological and environmental degradation due to the exceptional strength of the carbon-fluorine (C-F) bond. Improper disposal down the drain or in unsegregated solid waste can lead to environmental persistence, mirroring the ecological concerns associated with short-chain per- and polyfluoroalkyl substances (PFAS) and trifluoroacetic acid (TFA)[1].

Chemical Profiling & Waste Characterization

To design a safe disposal protocol, we must first understand the physicochemical behavior of the molecule. Because this compound contains both a secondary amine and a carboxylic acid, it exists as a zwitterion at physiological pH. This amphoteric nature means its solubility drastically changes depending on the pH of your waste stream, which dictates how it must be containerized.

Table 1: Chemical Properties & Operational Implications

PropertyValue / CharacteristicOperational Implication
Functional Groups Carboxylic Acid, Secondary Amine, DifluoromethyleneAmphoteric zwitterion; solubility varies with pH. Do not mix with strong oxidizers.
Bond Energy C-F Bond (~450 kJ/mol)Highly stable; requires extreme thermal destruction to mineralize.
Environmental Hazard High PersistenceZero-drain policy. Must not enter municipal wastewater systems.
EPA Waste Classification Treated as Fluorinated Organic WasteRequires segregated collection and high-temperature incineration[2].

The Causality of Fluorinated Waste Persistence

To understand why we mandate strict disposal protocols, we must look at the molecular level. The C-F bond is the strongest single bond in organic chemistry. When compounds like 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid are released into aqueous environments, they do not undergo standard microbial hydrolysis. Instead, they persist and can degrade into smaller, highly mobile fluorinated byproducts[1]. Therefore, the only self-validating disposal method is complete mineralization via high-temperature incineration.

Degradation Compound Fluorinated Bicyclic Amino Acid CFBond Strong C-F Bonds (~450 kJ/mol) Compound->CFBond ResistBio Resistance to Metabolic Degradation CFBond->ResistBio ResistEnv Environmental Persistence CFBond->ResistEnv Thermal Thermal Destruction Required ResistBio->Thermal ResistEnv->Thermal

Figure 1: Causality of environmental persistence due to C-F bonds necessitating thermal disposal.

Step-by-Step Operational Handling and Spill Response

Before discussing end-of-life disposal, laboratories must establish self-validating handling protocols to prevent accidental environmental release during routine benchwork.

Methodology: Immediate Spill Response Protocol

  • Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory fume hood is operating at maximum exhaust to capture any aerosolized particulates.

  • Don Appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat. If the powder is aerosolized outside a hood, an N95 or P100 particulate respirator is required.

  • Containment (Causality Check): For solid powder spills, never sweep dry, as this creates airborne dust. Cover the spill with damp absorbent paper (using water or a mild buffer) to weigh down the particulates.

  • Collection: Carefully scoop the dampened material using a non-sparking, static-free spatula.

  • Segregation: Place the collected material and all contaminated PPE (gloves, paper towels) into a dedicated, clearly labeled High-Density Polyethylene (HDPE) waste container[3].

  • Decontamination: Wash the affected surface with a mixture of water and a polar organic solvent (e.g., methanol) to ensure complete removal of the amphoteric compound. Dispose of the wash solvent in the fluorinated liquid waste stream.

Waste Segregation and Storage Logistics

Proper containerization is critical. Fluorinated organic acids should never be mixed with standard biological waste, radioactive waste, or strong mineral acids. Furthermore, ensure that liquid waste is pH-neutralized before storage to prevent unexpected zwitterionic precipitation in the waste container, which complicates downstream pumping at the disposal facility.

  • Solid Waste: Unused powder, contaminated pipette tips, and PPE should be stored in rigid HDPE containers. HDPE is chemically resistant and prevents leaching of the compound into the container matrix[3].

  • Liquid Waste: Aqueous or organic solutions containing this compound must be stored in glass or PTFE-lined containers. Avoid standard low-density plastics for liquid solvent mixtures, as prolonged exposure can compromise container integrity[4].

Table 2: Waste Segregation Matrix

Waste StreamPermitted ContainerIncompatible MaterialsMaximum Accumulation
Solid/Powder HDPE (Rigid, Sealable)Strong oxidizers, biological waste5 Gallons / 90 Days
Aqueous Solutions Glass / PTFE-linedHeavy metals, reactive sulfides5 Gallons / 90 Days
Organic Solvents Glass (Amber preferred)Concentrated mineral acids5 Gallons / 90 Days

Destruction and Disposal Pathways

The ultimate goal of this protocol is the complete destruction of the difluoromethylene group without generating Products of Incomplete Destruction (PIDs), such as toxic fluoroethane derivatives or unmanaged hydrogen fluoride gas emissions[5]. According to the EPA's updated interim guidance on the destruction of fluorinated materials, high-temperature incineration is the primary approved method[2].

Methodology: End-of-Life Disposal Workflow

  • Waste Profiling: Label the container explicitly as "Fluorinated Organic Waste - Contains 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid." Do not use generic labels like "Organic Waste," as the disposal facility must know to route this to a high-temperature unit.

  • Licensed Contractor Handoff: Transfer the waste to a licensed hazardous waste management facility capable of processing halogenated organics.

  • High-Temperature Incineration: The facility must incinerate the material at temperatures exceeding 1,000°C (1,830°F) with a residence time of at least two seconds. This specific thermal energy threshold is required to homolytically cleave the C-F bonds[2].

  • Alkaline Scrubbing: The incineration of fluorinated compounds inherently generates Hydrogen Fluoride (HF) gas. The facility must utilize alkaline stack gas scrubbers (e.g., calcium hydroxide) to neutralize the HF into inert calcium fluoride (CaF₂) before atmospheric release.

WasteWorkflow Start Fluorinated Bicyclic Acid Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Start->Liquid HDPE HDPE Container (EPA RCRA Labeled) Solid->HDPE Glass Glass/PTFE Container (EPA RCRA Labeled) Liquid->Glass Incineration High-Temperature Incineration (>1,000°C) to break C-F bonds HDPE->Incineration Glass->Incineration Scrubber Alkaline Stack Gas Scrubbing (Neutralize HF gas) Incineration->Scrubber Exhaust Gas End Safe Environmental Discharge (CaF₂) Scrubber->End

Figure 2: Decision tree for the segregation and thermal destruction of fluorinated organic waste.

Conclusion

By adopting these rigorous, self-validating protocols, laboratories can safely utilize 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid in drug development while entirely mitigating its environmental risk profile. Treat all fluorinated building blocks with the same logistical respect as regulated environmental pollutants to maintain absolute scientific integrity and regulatory compliance.

References

  • [3] Title: Disposal Done Right Source: Lab Manager URL:[Link]

  • [4] Title: Hazardous Waste Management Guide Source: University of Florida Environmental Health and Safety URL:[Link]

  • [1] Title: Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects Source: MDPI URL:[Link]

  • [5] Title: Finding an End to Forever Chemicals Source: Eurofins USA URL:[Link]

  • [2] Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid: From Personal Protection to Disposal

Welcome to a comprehensive guide designed for the discerning researcher. In the landscape of drug discovery and development, novel building blocks like 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid are invalua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide designed for the discerning researcher. In the landscape of drug discovery and development, novel building blocks like 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid are invaluable. However, their unique structures, incorporating both a bicyclic amine and difluoro-substitution, demand a nuanced approach to laboratory safety. This guide moves beyond mere checklists to instill a deep, causal understanding of the necessary precautions, ensuring that your innovative work is built on a foundation of uncompromised safety. We will explore the 'why' behind each recommendation, empowering you to handle this compound with the expertise and confidence of a seasoned professional.

Section 1: Hazard Assessment - The 'Why' Behind the Precaution

Understanding the potential hazards of a molecule is the critical first step in establishing a robust safety protocol. For 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS: 1394040-76-6), we must infer its hazard profile by examining its constituent functional groups and data from structurally related compounds.

  • Inhalation and Eye Irritation: A Safety Data Sheet (SDS) for a similar fluorinated compound highlights that it is harmful if inhaled and causes serious eye irritation. Given that this compound is a crystalline solid, the generation of airborne dust during handling is a primary exposure risk.[1] Fine particulates can be easily inhaled, and direct contact with the eyes can cause significant damage.[2]

  • Corrosivity (Carboxylic Acid): The carboxylic acid moiety imparts acidic properties. While not a strong acid, it can cause irritation or burns upon prolonged contact with skin and mucous membranes.[2][3] Acidic powders can be particularly hazardous if they come into contact with moist tissues.

  • The Carbon-Fluorine Bond: The presence of two fluorine atoms on the same carbon (a gem-difluoro group) creates an exceptionally stable C-F bond.[4][5] This stability is a double-edged sword. While it imparts desirable properties to the molecule, it also contributes to its environmental persistence. Such compounds are often categorized under the broader umbrella of per- and polyfluoroalkyl substances (PFAS), or "forever chemicals," which require specialized disposal considerations.[5][6]

  • Sublimation Potential: Studies on other perfluorinated carboxylic acids have shown that they can sublime, or transition directly from a solid to a gas, even at moderate temperatures.[4][7] This represents a subtle but significant inhalation exposure pathway that must be controlled.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Engineering controls, such as a certified chemical fume hood, are the primary method for minimizing exposure. PPE is the essential final barrier between you and the chemical. The following table outlines the minimum required PPE for various operations.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection Rationale
Receiving/Storage Not required for sealed containersSafety glassesNitrile glovesLab coatProtects against incidental contact from a potentially contaminated container surface.
Weighing/Aliquot (Solid) NIOSH-approved N95 respirator or higher Chemical splash gogglesDouble-glove (nitrile)Flame-resistant lab coatCritical Control Point. Prevents inhalation of fine dust. Goggles protect against particle projection.
Dissolution/Reaction Setup Work in a fume hoodChemical splash goggles & face shieldChemical-resistant gloves (e.g., nitrile)Flame-resistant lab coat, Chemical apron (optional)A face shield is crucial when handling solutions that could splash.[8][9] An apron adds a layer of protection for larger volumes.[10]
Spill Cleanup N95 respirator or higher (for solids)Chemical splash goggles & face shieldHeavy-duty, chemical-resistant glovesFlame-resistant lab coat, Shoe coversEnhanced protection is required during uncontrolled situations to prevent all routes of exposure.

Section 3: Operational Protocols & Workflow

Adherence to a systematic workflow is paramount for safety and experimental reproducibility. The following diagram and procedural steps outline the complete handling lifecycle for this compound.

G cluster_prep Preparation & Handling cluster_cleanup Post-Operation Receiving Receiving & Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Weighing Weighing in Fume Hood (w/ Respirator & Goggles) Storage->Weighing Dissolution Dissolution in Fume Hood (w/ Goggles & Face Shield) Weighing->Dissolution Reaction Reaction Setup Dissolution->Reaction Workup Quench & Purification Reaction->Workup Waste_Collection Segregated Waste Collection (Solid, Liquid, PPE) Workup->Waste_Collection Decontamination Area Decontamination Workup->Decontamination Disposal EHS-Managed Disposal (High-Temp Incineration) Waste_Collection->Disposal

Caption: Safe handling workflow for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid.

Step-by-Step Methodology:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

    • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents or bases.[3][11]

  • Weighing and Aliquoting (Solid Form):

    • Crucially, this operation must be performed inside a certified chemical fume hood.

    • Don all required PPE as outlined in the table, including an N95 respirator.

    • Use a static-free weighing vessel to prevent dispersal of the fine powder.

    • Handle the container and spatula gently to minimize dust generation.

    • Close the primary container immediately after removing the desired amount.

  • Dissolution and Reaction:

    • Add the weighed solid to the reaction solvent slowly and in a controlled manner within the fume hood.

    • Keep a face shield on during this process to protect against splashes.[8]

    • Ensure the reaction vessel is properly secured and that any operations involving heating or pressure are conducted behind a blast shield.

Section 4: Emergency Preparedness - Planning for the Unexpected

A swift and correct response to an emergency can significantly mitigate its consequences.

Spill Response:

  • Minor Solid Spill (<1 gram):

    • Alert personnel in the immediate area and restrict access.[12]

    • Wearing your full PPE, gently cover the spill with damp paper towels to avoid making the dust airborne.[13][14]

    • Carefully sweep the material into a designated hazardous waste container.[14]

    • Decontaminate the area with a soap and water solution.

    • Package all cleanup materials as hazardous waste.

  • Minor Liquid Spill (Solution):

    • Alert personnel and restrict access.

    • Create a dike around the spill using an absorbent material like vermiculite or a spill pad.[12]

    • Apply a weak base, such as sodium bicarbonate, to neutralize the acid, starting from the outside and working in.[12][13][14] Wait for effervescence to cease.

    • Absorb the neutralized mixture and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area and dispose of all materials as hazardous waste.

Personal Exposure:

  • Inhalation: Immediately move the affected person to fresh air. Seek prompt medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately while flushing the affected area with copious amounts of water for at least 15 minutes.[2][3][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if possible. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][12]

Section 5: Waste Management and Disposal

The robust nature of the carbon-fluorine bond means that this compound will not readily degrade in the environment.[5] Therefore, responsible disposal is not just a regulatory requirement but an ethical imperative.

  • Waste Segregation: All materials that come into contact with the compound—including contaminated gloves, weigh paper, absorbent pads, and glassware—must be collected as hazardous waste. Maintain separate, clearly labeled waste streams for solids and liquids.

  • Disposal Plan: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. All waste must be handled by your institution's Environmental Health & Safety (EHS) department for final disposal.

  • Approved Disposal Methods: The U.S. Environmental Protection Agency (EPA) has provided guidance on the disposal of PFAS-containing materials.[6][15] The most effective and recommended method is high-temperature incineration in a hazardous waste facility, which has the thermal energy required to break the stable carbon-fluorine bonds.[5][15][16][17] Other methods like secure landfilling or deep well injection may be used but are considered less permanent solutions.[6][17]

By integrating these principles of hazard assessment, personal protection, and procedural diligence, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.

References

  • U.S. Environmental Protection Agency. (n.d.). Current Time in Atlanta, GA, US.
  • Triumvirate Environmental. (2023, September 27). Got Forever Chemical Materials? How to Respond Safely and Compliantly.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill - Emergency Information.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Krusic, P. J., et al. (2010, October 25). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Oxford Academic.
  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE) - CHEMM.
  • Boston College. (n.d.). I have a chemical spill in the lab, what should I do?
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • Krusic, P. J., et al. (n.d.). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. PMC.
  • Augusta University. (n.d.). Chemical Spill Response.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • AChemBlock. (2026, March 12). 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride.
  • University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
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